Vandetanib trifluoroacetate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H25BrF4N4O4 |
|---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H24BrFN4O2.C2HF3O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;3-2(4,5)1(6)7/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);(H,6,7) |
InChI Key |
FZMIEQCEGTVFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Vandetanib Trifluoroacetate: A Deep Dive into its Core Signaling Pathways
For Immediate Release
This technical guide provides a comprehensive analysis of Vandetanib trifluoroacetate, a potent multi-targeted tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the core signaling pathways affected by Vandetanib, presents quantitative data on its efficacy, and outlines key experimental methodologies.
Vandetanib is an oral medication that plays a crucial role in cancer therapy by simultaneously targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3] It primarily functions as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][4] This multi-targeted approach allows Vandetanib to exert a synergistic antitumor effect by not only suppressing tumor cell proliferation and inducing apoptosis but also by impeding the formation of new blood vessels that tumors need to grow.[1]
Core Signaling Pathways Modulated by Vandetanib
Vandetanib's mechanism of action centers on its ability to bind to the ATP-binding site within the tyrosine kinase domain of its target receptors, preventing their phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling cascades crucial for cancer cell survival and proliferation.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][5] Vandetanib specifically targets VEGFR-2, the primary mediator of VEGF-induced angiogenic effects in endothelial cells.[5][6] By inhibiting VEGFR-2, Vandetanib blocks the proliferation and migration of endothelial cells, thereby inhibiting the formation of new tumor blood supply.[1] Downstream pathways affected by VEGFR inhibition include the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling cascades.[5]
Vandetanib's Impact on the VEGFR Signaling Pathway
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division.[1] Vandetanib inhibits EGFR, thereby disrupting downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.[1] This inhibition leads to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1] Studies have shown that the antitumor effects of Vandetanib in several cancer types, such as head and neck squamous cell carcinoma (HNSCC), are exerted primarily through its EGFR inhibitory activity.[7]
Vandetanib's Impact on the EGFR Signaling Pathway
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib - Wikipedia [en.wikipedia.org]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib trifluoroacetate preclinical research applications
An In-depth Technical Guide to the Preclinical Research Applications of Vandetanib Trifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vandetanib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is a pivotal tool in preclinical oncology research due to its ability to simultaneously block several key signaling pathways implicated in tumor growth, progression, and angiogenesis.[3] Approved by the FDA for the treatment of advanced medullary thyroid cancer (MTC), its preclinical evaluation has spanned a wide array of malignancies, providing critical insights into the roles of its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[4][5]
This technical guide provides a comprehensive overview of the preclinical applications of vandetanib, detailing its mechanism of action, summarizing key quantitative data from various cancer models, outlining common experimental protocols, and visualizing the complex signaling networks it modulates.
Core Mechanism of Action
Vandetanib exerts its anti-tumor effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of its target receptors, thereby inhibiting phosphorylation and subsequent activation of downstream signaling cascades.[1] This multi-targeted approach allows it to concurrently inhibit tumor cell proliferation and survival (via EGFR and RET) and tumor-associated angiogenesis (via VEGFR-2).[1][6]
The primary molecular targets of Vandetanib include:
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 blocks endothelial cell proliferation, migration, and survival.[7]
-
EGFR: Often overexpressed or mutated in various cancers, its activation leads to uncontrolled cell proliferation and survival through pathways like PI3K/AKT and MAPK.[1][8]
-
RET Proto-Oncogene: A critical driver in medullary thyroid cancer. Activating mutations lead to constitutive kinase activity, promoting tumorigenesis.[1][9]
Beyond these primary targets, preclinical studies have shown that vandetanib also inhibits other tyrosine kinases, including VEGFR-3, breast tumor kinase (BRK), and members of the Ephrin (EPH) and Src kinase families.[2][7]
Figure 1: Vandetanib's multi-targeted mechanism of action.
Preclinical Efficacy and Applications
Vandetanib has been extensively evaluated in a variety of preclinical cancer models, demonstrating significant anti-tumor and anti-angiogenic activity.
Medullary and Anaplastic Thyroid Cancer
Vandetanib's potent inhibition of the RET kinase makes it particularly effective against MTC, where RET mutations are a primary oncogenic driver.[5][10]
-
In Vitro: Vandetanib demonstrates dose-dependent antiproliferative activity in MTC cell lines, with greater potency observed in cells harboring RET mutations.[11][12] It effectively induces apoptosis and suppresses cell migration and invasion.[11][13] In anaplastic thyroid cancer (ATC) cells, it inhibits the phosphorylation of EGFR, AKT, and ERK1/2.[13]
-
In Vivo: In xenograft models of MTC and ATC, orally administered vandetanib significantly inhibits tumor growth.[11][13][14] This anti-tumor effect is accompanied by a marked reduction in tumor microvessel density, confirming its potent anti-angiogenic activity in vivo.[13][14]
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| 8305C | Anaplastic Thyroid | Proliferation | IC50 | 9.6 ± 3.4 µM | [11] |
| AF | Anaplastic Thyroid | Proliferation | IC50 | 4.7 ± 1.8 µM | [11] |
| TT | Medullary Thyroid | Proliferation | Inhibition | >50% at 1 µM | [12] |
| MTC-SK | Medullary Thyroid | Proliferation | Inhibition | No significant inhibition at 1 µM | [12] |
| 8305C Xenograft | Anaplastic Thyroid | In Vivo | Tumor Growth | Significant inhibition at 25 mg/kg/day | [13] |
| MTC Xenograft | Medullary Thyroid | In Vivo | Tumor Growth | 1.2-fold increase vs. 3.2-fold in vehicle | [14] |
Non-Small Cell Lung Cancer (NSCLC)
Vandetanib's dual action against EGFR and VEGFR-2 provides a strong rationale for its use in NSCLC.
-
In Vitro: Cell lines with activating EGFR mutations are more sensitive to vandetanib than those with wild-type EGFR.[15]
-
In Vivo: In xenograft models, vandetanib induces significant tumor regression, comparable to selective EGFR inhibitors in EGFR-mutant models.[6][15] Crucially, in models of acquired resistance to EGFR TKIs (e.g., those with T790M mutation or KRAS mutation), vandetanib demonstrates significantly greater tumor growth inhibition than EGFR inhibitors alone, an effect attributed to its anti-VEGFR activity.[15]
| Cell Line | EGFR Status | Assay | Endpoint | Result | Reference |
| HCC827 | Exon 19 del | Proliferation | IC50 | <1 µM | [15] |
| H3255 | L858R | Proliferation | IC50 | <1 µM | [15] |
| A549 | Wild-Type | Proliferation | IC50 | >1 µM | [15] |
| Calu-6 | Wild-Type | Proliferation | IC50 | >1 µM | [15] |
| H1975 Xenograft | L858R, T790M | In Vivo | Tumor Growth | 80% inhibition (significantly > erlotinib) | [15] |
Hepatocellular Carcinoma (HCC)
-
In Vitro: Vandetanib suppresses the phosphorylation of VEGFR-2 in endothelial cells (HUVECs) and EGFR in hepatoma cells, leading to inhibited cell proliferation at higher concentrations.[16][17]
-
In Vivo: In mouse HCC models, vandetanib significantly suppresses tumor growth, reduces the number of intrahepatic metastases, and prolongs survival.[16][17] The primary mechanism in vivo appears to be a strong anti-angiogenic effect, evidenced by a significant reduction in tumor vessel density and enhanced tumor cell apoptosis.[16][17]
Other Solid Tumors
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Vandetanib reduces the viability, invasion, and tumor growth of HNSCC cell lines.[8] These effects are mediated through the inhibition of EGFR, leading to reduced phosphorylation of downstream effectors MAPK and STAT3.[8]
-
Breast Cancer: Vandetanib inhibits breast cancer cell growth by inducing apoptosis and cell cycle arrest.[18] It demonstrates anti-angiogenic properties by reducing the expression and secretion of VEGF via the mTOR-HIF-1α signaling axis, which in turn inhibits endothelial cell migration, invasion, and tube formation.[18]
-
Adenoid Cystic Carcinoma (ACC): In vitro, vandetanib causes dose-dependent inhibition of VEGFR-2 and EGFR phosphorylation and induces apoptosis.[19] In an orthotopic nude mouse model, a 50 mg/kg daily dose significantly decreased tumor volumes.[19]
Key Experimental Protocols
Detailed methodologies are crucial for the successful preclinical evaluation of vandetanib. The following are generalized protocols based on cited research.
In Vitro Methodologies
4.1.1 Cell Proliferation/Viability Assay (MTT/WST-1)
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO) for 48-72 hours.
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6][11]
4.1.2 Western Blot for Receptor Phosphorylation
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with vandetanib for a specified time (e.g., 2 hours) before stimulating with a ligand (e.g., EGF or VEGF). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with primary antibodies against phosphorylated receptors (e.g., p-EGFR, p-VEGFR2) and total receptors overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
4.1.3 Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Place 50,000-100,000 cells, pre-treated with vandetanib or vehicle in serum-free media, into the upper chamber.
-
Chemoattraction: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet). Elute the dye and measure absorbance, or count cells in several microscopic fields.[11][18]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-10 million tumor cells suspended in PBS or Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).[11][13]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment (vandetanib) and control (vehicle) groups. Administer vandetanib daily via oral gavage at doses typically ranging from 25 to 50 mg/kg.[13][19]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry).[14]
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo [iris.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vandetanib, an Inhibitor of VEGF Receptor-2 and EGF Receptor, Suppresses Tumor Development and Improves Prognosis of Liver Cancer in Mice | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. Vandetanib, an inhibitor of VEGF receptor-2 and EGF receptor, suppresses tumor development and improves prognosis of liver cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Vandetanib Trifluoroacetate: A Technical Guide for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Vandetanib trifluoroacetate, a potent multi-targeted tyrosine kinase inhibitor, for its application in angiogenesis research. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction
Vandetanib (also known as ZD6474) is an orally available small molecule that has garnered significant interest in cancer therapy due to its dual action of inhibiting tumor angiogenesis and directly suppressing tumor cell proliferation and survival.[1][2] Its efficacy stems from its ability to selectively target key receptor tyrosine kinases (RTKs) implicated in these processes, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] This multi-targeted approach makes Vandetanib a valuable tool for investigating the complex interplay between tumor growth and the development of its blood supply.
Mechanism of Action
Vandetanib exerts its anti-angiogenic and anti-tumor effects by competing with ATP for the binding site in the catalytic domain of several tyrosine kinases.[5][6] This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[3]
The primary targets of Vandetanib relevant to angiogenesis are:
-
VEGFR-2: A key mediator of angiogenesis. Inhibition of VEGFR-2 in endothelial cells by Vandetanib blocks the signaling cascade initiated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels that tumors require to grow and metastasize.[3][7]
-
EGFR: Often overexpressed in various cancers, EGFR signaling promotes tumor cell proliferation and survival.[3] By inhibiting EGFR, Vandetanib can directly impede tumor growth.[8][9]
-
RET: While its inhibition is particularly relevant in medullary thyroid carcinoma, RET signaling can also contribute to tumor cell proliferation and survival in other cancers.[3][5]
Recent studies have also suggested that Vandetanib can modulate the tumor microenvironment by controlling the mTOR/HIF-1α/VEGF signaling axis in cancer cells, further contributing to its anti-angiogenic effects.[4][10]
Quantitative Data
The inhibitory activity of Vandetanib has been quantified in various assays. The following tables summarize key IC50 (half-maximal inhibitory concentration) values from recombinant enzyme assays and cell-based proliferation studies.
Table 1: Inhibitory Activity of Vandetanib against Receptor Tyrosine Kinases (Recombinant Enzyme Assays)
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 40 | [5][6] |
| VEGFR-3 | 110 | [5][6] |
| EGFR | 500 | [5][6] |
| RET | 130 | [5][6] |
Table 2: Inhibitory Activity of Vandetanib in Cell-Based Assays
| Cell Line | Assay Type | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) - VEGFR stimulated | Proliferation | 60 nM | [5][6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) - EGFR stimulated | Proliferation | 170 nM | [5][6] |
| PC9 (NSCLC) | MTS Assay | 138 nM | [9] |
| H1975 (NSCLC) | MTS Assay | 11.17 µM | [9] |
| OE21 (Head and Neck) | MTS Assay | 70 nM | [9] |
| Hep-2 (Head and Neck) | MTS Assay | 8.38 µM | [9] |
| TT (Medullary Thyroid Carcinoma) | MTT Assay | 1.5 x 10⁻⁷ M | [11] |
| MZ-CRC-1 (Medullary Thyroid Carcinoma) | MTT Assay | 1 x 10⁻⁷ M | [11] |
Experimental Protocols
This section details common experimental methodologies used to investigate the effects of this compound in angiogenesis research.
In Vitro Assays
4.1.1. Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory effect of Vandetanib on the enzymatic activity of target kinases.
-
Methodology: Recombinant kinase domains of VEGFR-2, EGFR, and RET are incubated with a specific substrate and ATP in the presence of varying concentrations of Vandetanib. The level of substrate phosphorylation is then quantified, typically using ELISA-based methods or radioisotope incorporation, to determine the IC50 value.[5][6]
4.1.2. Cell Viability and Proliferation Assays
-
Objective: To assess the impact of Vandetanib on the growth of endothelial and tumor cells.
-
Methodology (MTT/MTS Assay): Cells are seeded in 96-well plates and treated with a range of Vandetanib concentrations for a defined period (e.g., 48-72 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is then added. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, which is solubilized and measured spectrophotometrically.[4][12] The absorbance is proportional to the number of viable cells.
4.1.3. Cell Cycle Analysis
-
Objective: To determine the effect of Vandetanib on cell cycle progression.
-
Methodology (Flow Cytometry): Cells treated with Vandetanib are harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
4.1.4. Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death by Vandetanib.
-
Methodology (Annexin V/PI Staining and Flow Cytometry): Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane. Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine, and propidium iodide (PI), which enters non-viable cells. Flow cytometry is then used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12]
4.1.5. Endothelial Cell Tube Formation Assay
-
Objective: To model the morphogenic stage of angiogenesis in vitro.
-
Methodology: Endothelial cells (e.g., HUVECs) are seeded onto a layer of extracellular matrix, such as Matrigel, in the presence of Vandetanib. Following incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length and the number of branch points.[4][12]
4.1.6. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of Vandetanib on cell migration.
-
Methodology: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with Vandetanib, and the rate of wound closure is monitored and measured over time compared to an untreated control.[4]
4.1.7. Transwell Invasion Assay
-
Objective: To evaluate the ability of cells to invade through an extracellular matrix barrier.
-
Methodology: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel. The lower chamber contains a chemoattractant. Vandetanib is added to the upper chamber, and after incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the membrane is quantified.[4]
4.1.8. Western Blotting and ELISA
-
Objective: To analyze the expression and phosphorylation status of proteins in the signaling pathways affected by Vandetanib.
-
Methodology:
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of VEGFR-2, EGFR, and downstream signaling molecules like AKT and MAPK.[8][9]
-
ELISA: Can be used to quantify the levels of secreted proteins like VEGF in the cell culture medium.[4]
-
In Vivo Models
4.2.1. Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Vandetanib in a living organism.
-
Methodology: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with Vandetanib. Tumor growth is monitored over time. At the end of the study, tumors can be excised and analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[4][13]
4.2.2. Zebrafish Angiogenesis Model
-
Objective: To rapidly assess the anti-angiogenic potential of Vandetanib in vivo.
-
Methodology: Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)) are exposed to different concentrations of Vandetanib. The development of specific blood vessels, such as the sub-intestinal veins, is then observed and quantified using fluorescence microscopy.[11][14] Tumor cell xenografts can also be implanted into the embryos to study the effect on tumor-induced angiogenesis.[11][15]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Vandetanib and a general experimental workflow for its investigation.
References
- 1. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Vandetanib used for? [synapse.patsnap.com]
- 8. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Vandetanib (ZD6474) induces antiangiogenesis through mTOR-HIF-1 alpha-VEGF signaling axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating Vandetanib Trifluoroacetate in Novel Cancer Models: A Technical Guide
Abstract
Vandetanib is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1] This technical guide provides an in-depth overview of Vandetanib's mechanism of action, its application in preclinical and clinical cancer models, and detailed experimental protocols for its investigation. Primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, Vandetanib has demonstrated significant efficacy, leading to its approval for treating advanced medullary thyroid carcinoma (MTC).[2][3] This document summarizes key quantitative data, outlines methodologies for in vitro and in vivo studies, and visualizes the complex signaling pathways and experimental workflows involved in its research and development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Vandetanib's role in oncology.
Mechanism of Action
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting several key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1] Its primary targets are:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2 and VEGFR-3, Vandetanib blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] This anti-angiogenic effect helps to starve the tumor and limit its growth and metastasis.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various solid tumors, and its activation leads to uncontrolled cell division.[1][4] Vandetanib binds to the ATP-binding site of the EGFR tyrosine kinase domain, disrupting downstream signaling and thereby suppressing tumor cell growth and promoting apoptosis (programmed cell death).[1]
-
RET Proto-Oncogene: Gain-of-function mutations in the RET proto-oncogene are the primary oncogenic drivers in most cases of medullary thyroid carcinoma (MTC).[6] Vandetanib is a potent inhibitor of RET kinase, making it a targeted therapy for this specific cancer type.[4][7]
The concurrent inhibition of these receptors disrupts major downstream pathways, including the PI3K/AKT and RAS/MAPK signaling cascades, which are fundamental for cell survival and proliferation.[1][6][8] This multi-targeted approach, which affects both the tumor cells directly and their supportive microenvironment, underlies Vandetanib's clinical efficacy.[4]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream PI3K/AKT and MAPK pathways.
Preclinical Cancer Models and Data
Vandetanib has been evaluated in a variety of preclinical models to establish its efficacy and mechanism. Medullary thyroid carcinoma models have been central to its development.
Medullary Thyroid Carcinoma (MTC) Models
-
In Vitro Cell Lines: The human MTC cell lines TT and MZ-CRC-1, which harbor RET mutations, are standard models. Studies using these cell lines have demonstrated Vandetanib's potent anti-proliferative effects.[8][9]
-
In Vivo Xenograft Models: The anti-tumor activity of Vandetanib has been confirmed in vivo using TT cells xenografted into mice, where it inhibits tumor growth and angiogenesis.[4][8]
-
Zebrafish Angiogenesis Model: To specifically study the anti-angiogenic properties, a novel model using xenotransplantation of MTC cells into transgenic fluorescent zebrafish embryos has been employed.[9] This model allows for direct visualization and quantification of the inhibition of tumor-induced blood vessel formation.[9]
Other Novel Cancer Models
Vandetanib's activity has been explored in other cancers where its targets are relevant. Preclinical studies have shown anti-tumor efficacy in various human cancer xenografts, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][6] Additionally, in a murine model of hypoxia-driven lung cancer, Vandetanib completely suppressed tumor development, highlighting its potential in microenvironments characterized by low oxygen.[10]
Quantitative In Vitro Potency
The inhibitory concentration (IC₅₀) values demonstrate Vandetanib's potency against its key targets and in relevant cancer cell lines.
| Target / Cell Line | IC₅₀ (50% Inhibitory Concentration) |
| VEGFR-2 (KDR) | 40 nM[5] |
| VEGFR-3 | 108 nM[5] |
| RET | 100 nM[5] |
| EGFR | 500 nM[5] |
| TT MTC Cell Line | 150 nM[9] |
| MZ-CRC-1 MTC Cell Line | 100 nM[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are foundational for investigating Vandetanib in cancer models.
In Vitro Cell Viability (MTT Assay)
This protocol assesses the effect of Vandetanib on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., TT, MZ-CRC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Vandetanib (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72-144 hours).[9]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis after treatment.
-
Cell Treatment: Culture and treat cells with Vandetanib at relevant concentrations (e.g., IC₅₀ concentration) for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
-
Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic fraction induced by Vandetanib.
Protein Pathway Analysis (Reverse-Phase Protein Array - RPPA)
RPPA allows for the quantitative analysis of changes in protein expression and phosphorylation across multiple signaling pathways simultaneously.
-
Sample Preparation: Treat cells or tumor xenografts with Vandetanib for various times and at different concentrations.[8] Lyse the cells or tissues to extract total protein and determine protein concentration using a BCA assay.
-
Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides using a robotic arrayer.
-
Antibody Incubation: Probe each array (slide) with a specific primary antibody that recognizes a target protein or a phosphorylated form of a protein (e.g., phospho-RET, phospho-AKT).[8]
-
Signal Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal at each spot.
-
Image Acquisition & Analysis: Scan the slides and quantify the signal intensity for each spot. Normalize the data to total protein content to determine the relative abundance of each target protein across different treatment conditions.
Caption: A general workflow for preclinical evaluation of Vandetanib in cancer models.
Clinical Efficacy in Medullary Thyroid Carcinoma
The clinical utility of Vandetanib has been most robustly demonstrated in the pivotal Phase III ZETA trial, which evaluated its efficacy in patients with unresectable locally advanced or metastatic MTC.[7][11]
ZETA Phase III Trial Design
The ZETA study was a randomized, double-blind, placebo-controlled trial where 331 patients were assigned in a 2:1 ratio to receive either Vandetanib (300 mg/day) or a placebo.[11] The primary endpoint was Progression-Free Survival (PFS).[11]
Efficacy and Survival Data
Vandetanib showed a statistically significant and clinically meaningful improvement in progression-free survival compared to placebo.[7][11] The objective response rate and disease control rate were also significantly higher in the Vandetanib arm.[11]
| Efficacy Endpoint | Vandetanib Arm | Placebo Arm | Hazard Ratio (95% CI) / P-value |
| Progression-Free Survival (PFS) | Median ~30.5 months[12] | Median 19.3 months[12] | HR: 0.46 (0.31-0.69); P < 0.001[7][11] |
| Objective Response Rate (ORR) | 45% | 13% | P < 0.001[7] |
| Disease Control Rate (DCR) | 87% | 71% | P = 0.001[7] |
Safety and Tolerability Profile
While effective, Vandetanib is associated with a range of adverse events (AEs) that require careful monitoring and management.[3] The most common AEs observed in the ZETA trial are summarized below.
| Adverse Event (Grade 3 or higher) | Vandetanib Arm (%) | Placebo Arm (%) |
| Hypertension | 16.7% | 10.7% |
| Diarrhea | 6.9%[13] | 2.9%[13] |
| QTc Prolongation | 3.9%[13] | 4.9%[13] |
| Fatigue | 2.0%[13] | 2.9%[13] |
| Rash | 2.9%[13] | 1.9%[13] |
Note: Data from a French cohort study outside of a clinical trial showed similar AE profiles. QTc prolongation is a significant risk, necessitating a Risk Evaluation and Mitigation Strategy (REMS) program for prescribers.[14][15]
Conclusion
Vandetanib trifluoroacetate is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of tumor growth and angiogenesis. Its efficacy has been thoroughly characterized in a range of preclinical models, from standard MTC cell lines to novel zebrafish xenografts, which have collectively provided a strong rationale for its clinical development. The landmark ZETA trial confirmed its significant benefit in patients with advanced medullary thyroid carcinoma, establishing it as a valuable therapeutic option. The experimental protocols and quantitative data presented in this guide offer a framework for further investigation into Vandetanib's potential in other cancer types and for the development of next-generation targeted therapies.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vandetanib for the treatment of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of an Outreach Programme on Vandetanib Safety in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vandetanib for the treatment of advanced medullary thyroid cancer outside a clinical trial: results from a French cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
Vandetanib Trifluoroacetate: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology for its multi-targeted approach to cancer therapy. By primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, vandetanib exerts a dual effect by inhibiting both tumor-induced angiogenesis and direct tumor cell proliferation and survival.[1][2][3][4][5] This technical guide provides an in-depth analysis of the effects of vandetanib trifluoroacetate on the tumor microenvironment (TME). It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols used to evaluate its efficacy, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of vandetanib.
Introduction: The Dual-Pronged Attack of Vandetanib on the TME
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all supported by a network of blood vessels.[6] This intricate interplay is crucial for tumor growth, progression, and metastasis. Vandetanib's mechanism of action is particularly noteworthy as it targets two critical components of the TME: the tumor vasculature and the cancer cells themselves.[1][3]
-
Anti-Angiogenic Effects: By inhibiting VEGFR-2, the primary mediator of VEGF-driven angiogenesis, vandetanib disrupts the formation of new blood vessels that are essential for supplying nutrients and oxygen to the growing tumor.[2][4][7] This anti-angiogenic activity can lead to a "normalization" of the tumor vasculature, which may not only starve the tumor but also improve the delivery and efficacy of concomitant therapies.
-
Direct Anti-Tumor Effects: Vandetanib's inhibition of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, directly impedes cancer cell proliferation, survival, and migration.[2][8] This action is mediated through the disruption of downstream signaling pathways such as the PI3K/AKT and MAPK pathways.[2]
-
RET Inhibition: In specific cancer types, such as medullary thyroid carcinoma (MTC), vandetanib's potent inhibition of the RET tyrosine kinase is a key driver of its therapeutic efficacy.[2][4][5]
This multi-targeted approach makes vandetanib a compelling agent for cancer treatment, and understanding its nuanced effects on the TME is crucial for optimizing its clinical application.
Quantitative Data on Vandetanib's Efficacy
The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of vandetanib's activity across different models and cancer types.
Table 1: In Vitro Efficacy of Vandetanib
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| HUVECs | - | Proliferation | Inhibition | IC50 = 7.1 µmol/L | [2] |
| HUVECs | - | Proliferation (VEGF-stimulated) | Inhibition | IC50 = 60 nM | [9] |
| HUVECs | - | Proliferation (EGF-stimulated) | Inhibition | IC50 = 170 nM | [9] |
| TT | Medullary Thyroid Carcinoma | Viability | Inhibition | IC50 = 0.15 µM (6 days) | [10] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | Viability | Inhibition | IC50 = 0.1 µM (6 days) | [10] |
| ACC-2, ACC-3, ACC-M | Adenoid Cystic Carcinoma | Proliferation | Dose-dependent inhibition | - | [8] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Effects of Vandetanib in Xenograft Models
| Cancer Type | Model | Vandetanib Dose | Outcome Measure | Result | Reference |
| Esophageal Cancer | EAC#2 Xenograft (SCID mice) | 50 mg/kg/day | Tumor Growth | Significant inhibition | [1] |
| Adenoid Cystic Carcinoma | Orthotopic (Nude mice) | 50 mg/kg/day | Tumor Volume | Significantly lower than control (P < 0.01) | [8] |
| Hepatocellular Carcinoma | HuH-7 Xenograft (Mice) | 50 & 75 mg/kg/day | Tumor Growth | Significant suppression | [2] |
| Hepatocellular Carcinoma | KYN-2 Xenograft (Mice) | 50 & 75 mg/kg/day | Tumor Growth | Significant suppression | [2] |
| Anaplastic Thyroid Cancer | Hth83-lucif & 8505C-lucif Xenografts | - | Tumor Volume | Significant reduction | [11] |
| Medullary Thyroid Carcinoma | MTC Mouse Model | 25 mg/kg/day | Tumor Volume | 1.2-fold increase vs. 3.2-fold in control (2 weeks) | [5] |
| Adenoid Cystic Carcinoma | Orthotopic (Nude mice) | 50 mg/kg/day | Microvessel Density | Decreased | [8] |
| Hepatocellular Carcinoma | Xenograft (Mice) | 50 & 75 mg/kg/day | Tumor Vessel Density | Significantly reduced | [12] |
| Medullary Thyroid Carcinoma | MTC Mouse Model | 25 mg/kg/day | Microvessel Density (CD31) | Reduced | [5] |
| Human Colon Tumor | LoVo Xenograft (Nude rat) | - | Tumor Blood Flow & Volume | Significant decreases in nonhypovascular tumors | [7] |
Effects on the Broader Tumor Microenvironment
Beyond its direct effects on tumor cells and vasculature, vandetanib's inhibition of VEGFR and EGFR signaling pathways has the potential to modulate the immune and stromal components of the TME.
Immunomodulatory Effects
While direct studies on vandetanib's immunomodulatory properties are emerging, the known roles of VEGFR and EGFR signaling in immune regulation allow for inferred effects:
-
Regulatory T cells (Tregs): Tregs, which suppress anti-tumor immunity, often express VEGFR2.[4][13] VEGF-A can directly induce Treg proliferation, a process that can be inhibited by VEGFR-2 blockade.[8][14] Therefore, by inhibiting VEGFR-2, vandetanib may reduce the number and proliferation of immunosuppressive Tregs within the TME, potentially enhancing anti-tumor immune responses.[4][13][14] However, some studies on EGFR inhibition have reported an increase in Tregs in the TME.[7]
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell function and promote tumor progression.[15][16] VEGF signaling is implicated in the recruitment and accumulation of MDSCs in the TME.[17][18] VEGFR2 is expressed on MDSCs, and its activation can promote an immunosuppressive phenotype.[5][10][19] By blocking VEGFR signaling, vandetanib may inhibit the accumulation and immunosuppressive activity of MDSCs.[18]
Impact on Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and are known to contribute to tumor growth, angiogenesis, and drug resistance.[6] The interaction between cancer cells and CAFs is complex and can be influenced by EGFR signaling.
-
Crosstalk between cancer cells and CAFs can induce resistance to EGFR inhibitors.[1] CAFs can secrete growth factors that activate alternative signaling pathways in cancer cells, thereby circumventing EGFR blockade.[12]
-
Conversely, EGFR inhibition can modulate the secretome of CAFs. For instance, treatment with an EGFR-targeting antibody was shown to induce EGF secretion by CAFs, which in turn conferred chemoresistance to colorectal cancer cells.[11]
The net effect of vandetanib on the complex interplay with CAFs likely depends on the specific tumor context and the dominant signaling pathways at play.
Signaling Pathways and Experimental Workflows
Core Signaling Pathways Targeted by Vandetanib
The following diagram illustrates the primary signaling pathways inhibited by vandetanib.
General Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for assessing the in vivo effects of vandetanib on the tumor microenvironment.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for studying the effects of vandetanib.
In Vivo Xenograft Studies
-
Animal Models: Nude mice or SCID (Severe Combined Immunodeficiency) mice are commonly used to prevent rejection of human tumor xenografts.[1][8]
-
Tumor Cell Implantation: Human cancer cell lines (e.g., adenoid cystic carcinoma, hepatocellular carcinoma) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.[8][12]
-
Treatment Regimen: Vandetanib is typically administered orally via gavage at doses ranging from 25 to 75 mg/kg/day.[2][8] A control group receives a vehicle solution.
-
Tumor Growth Measurement: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.[8]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Immunohistochemistry (IHC) for Microvessel Density (MVD)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (FFPE). 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitope, often using heat-induced methods in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against an endothelial cell marker, most commonly CD31 (PECAM-1).[20][21]
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Quantification: MVD is quantified by counting the number of stained microvessels in several high-power fields.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Single-Cell Suspension Preparation: Freshly excised tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.[13]
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets).[13][19][22] A viability dye is included to exclude dead cells.
-
Intracellular Staining: For intracellular markers like FoxP3 (for Tregs), cells are fixed and permeabilized before incubation with the specific antibody.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are used to identify and quantify the different immune cell populations as a percentage of total live cells or total CD45+ immune cells.[13][23]
Western Blotting for Protein Phosphorylation
-
Protein Extraction: Tumor tissue or cultured cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-VEGFR-2, p-EGFR) and their total protein counterparts.
-
Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software.
Conclusion
This compound represents a significant therapeutic agent that impacts the tumor microenvironment through a multi-pronged mechanism. Its ability to concurrently inhibit angiogenesis and directly target tumor cell proliferation underscores its clinical potential. This technical guide has provided a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies associated with vandetanib. The inferred effects on the immune and stromal components of the TME, based on its VEGFR and EGFR inhibitory activity, suggest that vandetanib may also have immunomodulatory properties that warrant further investigation. A deeper understanding of these complex interactions will be crucial for the rational design of combination therapies and the identification of predictive biomarkers to optimize the clinical use of vandetanib in a variety of cancer types.
References
- 1. Crosstalk with cancer-associated fibroblasts induces resistance of non-small cell lung cancer cells to epidermal growth factor receptor tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amphiregulin enhances regulatory T cell suppressive function via the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting VEGF/VEGFR to Modulate Antitumor Immunity [frontiersin.org]
- 5. JCI Insight - VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment [insight.jci.org]
- 6. crownbio.com [crownbio.com]
- 7. EGFR Inhibition Strongly Modulates the Tumour Immune Microenvironment in EGFR-Driven Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-EGFR Therapy Induces EGF Secretion by Cancer-Associated Fibroblasts to Confer Colorectal Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer-Associated Fibroblasts derived from EGFR-TKI resistant tumors reverse EGFR pathway inhibition by EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role and significance of VEGFR2+ regulatory T cells in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGFA-VEGFR pathway blockade inhibits tumor-induced regulatory T-cell proliferation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Key aspects for conception and construction of co-culture models of tumor-stroma interactions [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting VEGF/VEGFR to Modulate Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. championsoncology.com [championsoncology.com]
- 21. frontiersin.org [frontiersin.org]
- 22. karger.com [karger.com]
- 23. CD8+ T-cell Responses Are Boosted by Dual PD-1/VEGFR2 Blockade after EGFR Inhibition in Egfr-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vandetanib Trifluoroacetate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available anilinoquinazoline inhibitor of multiple receptor tyrosine kinases (RTKs). It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these key signaling pathways, vandetanib exerts anti-angiogenic and anti-tumor effects.[1][3][4] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.[2] This document provides detailed information on the solubility, storage, and application of vandetanib trifluoroacetate in preclinical experimental settings.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid. For experimental use, it is typically dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.
Table 1: Physicochemical and Solubility Data for Vandetanib and its Trifluoroacetate Salt
| Property | Vandetanib (Free Base) | This compound |
| CAS Number | 443913-73-3 | 338992-53-3 |
| Molecular Formula | C₂₂H₂₄BrFN₄O₂ | C₂₄H₂₅BrF₄N₄O₄ |
| Molecular Weight | 475.35 g/mol [5] | 589.38 g/mol [1][2][6] |
| Appearance | White to beige powder | Crystalline solid |
| Solubility in DMSO | ~2 mg/mL (clear solution). Can be increased to 5 mg/mL with warming.[7] | Soluble in DMSO.[1] For practical purposes, a concentration of at least 2 mg/mL can be expected, similar to the free base. |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Store in a dry, dark place. The compound is light-sensitive and hygroscopic.[6] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks[6] | For short-term storage. |
| Stock Solution in DMSO | -20°C | Several months[1] | Recommended for intermediate-term storage. |
| Stock Solution in DMSO | -80°C | Up to 6 months[6] | Recommended for long-term storage to ensure maximum stability. Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 4°C | Not recommended for more than one day[7] | Vandetanib is sparingly soluble in aqueous buffers. Prepare fresh dilutions from DMSO stock for each experiment. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 589.38 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 589.38 g/mol * (1000 mg / 1 g) = 5.89 mg
-
-
Weigh the compound: Carefully weigh out 5.89 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and vortex again.[1]
-
An ultrasonic bath can also be used for a short period to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Experimental Applications and Protocols
Vandetanib is widely used in in vitro studies to investigate its effects on cancer cell proliferation, apoptosis, and signaling pathways. The effective concentration of vandetanib can vary significantly depending on the cell line and the specific biological endpoint being measured.
Table 3: Exemplary In Vitro Concentrations and IC₅₀ Values of Vandetanib
| Cell Line | Cancer Type | Assay Type | Concentration Range / IC₅₀ Value |
| HUVEC | Endothelial Cells | Proliferation (VEGF-stim) | IC₅₀: 60 nM |
| TT | Medullary Thyroid Cancer | Proliferation | IC₅₀: ~100-200 nM[7] |
| A549 | Lung Cancer | Proliferation | IC₅₀: 2.7 µM |
| Calu-6 | Lung Cancer | Proliferation | IC₅₀: 13.5 µM |
| GEO | Colon Cancer | Apoptosis / Cell Cycle Arrest | 1 and 2.5 µM[7] |
| OVCAR-3 | Ovarian Cancer | Apoptosis / Cell Cycle Arrest | 1 and 2.5 µM[7] |
| 8305C | Anaplastic Thyroid Cancer | Proliferation | IC₅₀: 9.6 µM[3] |
| AF | Anaplastic Thyroid Cancer | Proliferation | IC₅₀: 4.7 µM[3] |
| PC12 | Pheochromocytoma | Catecholamine Synthesis | Effective at ≥100 nmol/L[8] |
Note: IC₅₀ values are highly dependent on experimental conditions (e.g., cell density, assay duration) and should be determined empirically for each specific cell line and assay.[9][10]
Protocol 2: Cell Viability/Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, TT)
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (560-570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock solution using complete cell culture medium.
-
For example, to achieve final concentrations of 0.1, 1, 10, and 100 µM, prepare intermediate dilutions at 2X the final concentration (0.2, 2, 20, 200 µM).
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. The final DMSO concentration in the wells should ideally be ≤ 0.1% to avoid solvent toxicity, although some cell lines can tolerate up to 0.5%.[11][12]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions (or vehicle control/medium-only control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 560 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways targeted by vandetanib and a typical experimental workflow for its use in cell culture.
Caption: Vandetanib inhibits VEGFR2, EGFR, and RET signaling pathways.
Caption: Experimental workflow for in vitro cell viability assays.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | CAS:338992-53-3 | Tocric [tocric.com]
- 3. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound| CAS 338992-53-3 [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells [mdpi.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Vandetanib Trifluoroacetate: An Application Note and Protocol for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available small molecule tyrosine kinase inhibitor that targets multiple pathways implicated in tumor growth and angiogenesis.[1][2][3] It primarily exerts its anti-cancer effects by inhibiting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases.[4][5] The trifluoroacetate salt of Vandetanib is a common formulation used in preclinical research. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Vandetanib trifluoroacetate, a critical parameter for assessing its potency and guiding further drug development efforts.
Mechanism of Action: A Multi-Targeted Approach
Vandetanib's efficacy stems from its ability to simultaneously block several key signaling cascades crucial for cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[4][5]
-
VEGFR Inhibition: By targeting VEGFR-2, Vandetanib disrupts the downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, which are vital for endothelial cell proliferation and survival, thus inhibiting angiogenesis.[6][7][8]
-
EGFR Inhibition: Vandetanib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and subsequently disrupting downstream pathways like PI3K/AKT and MAPK, which are critical for tumor cell survival and proliferation.[4]
-
RET Inhibition: Constitutive activation of the RET proto-oncogene is a key driver in certain cancers, such as medullary thyroid carcinoma. Vandetanib inhibits RET kinase activity, thereby blocking downstream signaling through pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[9][10][11]
Signaling Pathways Targeted by Vandetanib
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Quantitative Data: IC50 Values of Vandetanib
The IC50 of Vandetanib can vary significantly depending on the cell line and the specific assay conditions. The following table summarizes reported IC50 values from various studies.
| Cell Line/Target | IC50 Value | Notes |
| Enzymatic Assays | ||
| VEGFR2 | 40 nM | Cell-free recombinant enzyme assay.[2][12] |
| VEGFR3 | 110 nM | Cell-free recombinant enzyme assay.[2][12] |
| EGFR | 500 nM | Cell-free recombinant enzyme assay.[2][12] |
| RET | 130 nM | Cell-free recombinant enzyme assay.[2] |
| Cell-Based Assays | ||
| A549 (NSCLC) | 2.7 µM | Cell growth inhibition.[12] |
| Calu-6 (NSCLC) | 13.5 µM | Cell growth inhibition.[12] |
| PC3 (Prostate) | 13.3 µM | [12] |
| PC3R (Prostate) | 11.5 µM | [12] |
| TT (Medullary Thyroid Carcinoma) | 0.15 µM | Cell viability after 6 days of incubation.[13] |
| MZ-CRC-1 (Medullary Thyroid Carcinoma) | 0.1 µM | Cell viability after 6 days of incubation.[13] |
| Hepatocellular Carcinoma (HCC) Cell Lines | 2.7 - 83 µM | Wide range observed across different HCC cell lines.[14] |
| Intrahepatic Cholangiocarcinoma (ICC) Cell Lines | 2.7 - 83 µM | Wide range observed across different ICC cell lines.[14] |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines a common and reliable method for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, TT, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Workflow for IC50 determination using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Vandetanib stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator. The optimal incubation time may vary depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of Vandetanib that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Important Considerations:
-
Trifluoroacetate (TFA) Salt: It has been reported that TFA can inhibit cell proliferation at certain concentrations.[18] It is crucial to include a vehicle control with the corresponding concentration of the solvent used to dissolve the this compound to account for any potential effects of the solvent or the TFA salt itself.
-
Cell Line Specificity: The IC50 value is highly dependent on the cell line used. It is recommended to test Vandetanib on a panel of relevant cell lines for a comprehensive understanding of its potency.
-
Assay Choice: While the MTT assay is widely used, other cell viability assays such as the Sulforhodamine B (SRB) assay, AlamarBlue assay, or CellTiter-Glo® Luminescent Cell Viability Assay can also be employed.[15][17] The choice of assay may depend on the specific cell line and experimental requirements.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 value of this compound. By understanding its multi-targeted mechanism of action and accurately quantifying its potency, researchers can effectively advance the preclinical and clinical development of this promising anti-cancer agent. Adherence to a standardized and well-controlled protocol is essential for obtaining reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 5. What is Vandetanib used for? [synapse.patsnap.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 10. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjpls.org [wjpls.org]
- 16. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Cell Viability with Vandetanib Trifluoroacetate using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vandetanib is a potent, orally available anticancer agent that functions as a multi-kinase inhibitor.[1][2] It is primarily used in the treatment of certain types of cancer, notably medullary thyroid cancer.[2][3] Vandetanib exerts its therapeutic effects by simultaneously targeting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[4] In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form an insoluble purple formazan product.[4][5] The quantity of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50) of Vandetanib trifluoroacetate on cancer cell lines.
Mechanism of Action of Vandetanib
Vandetanib's efficacy stems from its ability to inhibit key signaling pathways involved in cancer progression. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2 and VEGFR-3, Vandetanib blocks the signaling cascade responsible for angiogenesis, thereby restricting the tumor's blood supply.[1][6]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR disrupts downstream pathways like PI3K/AKT and MAPK, which are critical for cell proliferation and survival.[1][7][8]
-
REarranged during Transfection (RET) Proto-Oncogene: Vandetanib is a potent inhibitor of the RET tyrosine kinase.[1] Activating mutations in RET are a primary driver in many cases of medullary thyroid carcinoma, making this a key therapeutic target.[8]
By blocking these pathways, Vandetanib delivers a multi-faceted attack on cancer cells, inhibiting their proliferation, survival, and the formation of a supportive tumor microenvironment.[1]
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cancer cells.
3.1. Materials and Reagents
-
This compound
-
Adherent cancer cell line of choice (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock in sterile PBS[4]
-
Formazan Solubilization Solution: Dimethyl sulfoxide (DMSO)[4][9] or Acidified Isopropanol (0.04 N HCl in isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
3.2. Experimental Workflow
The workflow involves cell seeding, treatment with Vandetanib, incubation with MTT reagent, solubilization of formazan crystals, and absorbance measurement.
3.3. Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density, which should be determined empirically for each cell line. A starting point is typically 1x10⁴ to 1.5x10⁵ cells/mL.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with media only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach.[10]
-
-
Drug Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Vandetanib stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Vandetanib. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Return the plate to the incubator for 48 to 72 hours.
-
-
MTT Assay (Day 4 or 5):
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.[4] Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved.[5][9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the Vandetanib concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation and Interpretation
The inhibitory activity of Vandetanib is typically quantified by its IC50 value, which represents the concentration required to inhibit cell viability by 50%. These values are highly dependent on the cell line and experimental conditions.
Table 1: Representative IC50 Values for Vandetanib
| Target / Cell Line | Assay Type | Reported IC50 (nM) |
| VEGFR-2 | Recombinant Enzyme Assay | 40 |
| VEGFR-3 | Recombinant Enzyme Assay | 110 |
| EGFR | Recombinant Enzyme Assay | 500 |
| RET | Recombinant Enzyme Assay | 130 |
| HUVEC (VEGF Stimulated) | Cell Proliferation Assay | 60 |
| HUVEC (EGF Stimulated) | Cell Proliferation Assay | 170 |
| Data sourced from a study on Vandetanib's activity in enzyme and endothelial cell assays.[6] IC50 values in specific cancer cell lines will vary. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in blank wells | MTT reagent contamination or exposure to light. | Prepare fresh MTT solution, filter sterilize, and store protected from light at -20°C.[5] |
| Low absorbance readings | Insufficient cell number or low metabolic activity. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Inconsistent results | Uneven cell plating; edge effects in the 96-well plate. | Ensure a homogenous cell suspension before plating. Avoid using the outermost wells of the plate.[4] |
| Precipitate in MTT solution | MTT has come out of solution. | Warm the solution to 37°C and vortex to redissolve before use.[11] |
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - PL [thermofisher.com]
Application Notes and Protocols for In Vivo Studies of Vandetanib Trifluoroacetate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5] By simultaneously inhibiting these pathways, vandetanib can suppress tumor cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that tumors need to grow and metastasize.[4][6] These application notes provide a summary of in vivo studies using vandetanib in various mouse models of cancer, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
Vandetanib exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of several receptor tyrosine kinases (RTKs).[4]
-
VEGFR-2 Inhibition: By targeting VEGFR-2, vandetanib disrupts the signaling cascade responsible for angiogenesis, the process of new blood vessel formation. This effectively limits the tumor's access to essential nutrients and oxygen.[4]
-
EGFR Inhibition: Vandetanib's inhibition of EGFR disrupts downstream signaling pathways, such as PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival.[4] This can lead to the suppression of tumor cell growth and the induction of programmed cell death (apoptosis).[4]
-
RET Inhibition: The inhibition of the RET proto-oncogene is particularly relevant in medullary thyroid carcinoma (MTC), where RET mutations are a key driver of tumorigenesis.[4]
The dual inhibition of VEGFR and EGFR signaling allows vandetanib to target both the tumor vasculature and the tumor cells directly, contributing to its overall anti-cancer activity.[7][8]
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by vandetanib.
Caption: Vandetanib inhibits VEGFR-2, EGFR, and RET signaling pathways.
Data Presentation: In Vivo Efficacy of Vandetanib in Mouse Models
The following tables summarize the quantitative data from various in vivo studies of vandetanib in different cancer mouse models.
Table 1: Head and Neck Squamous Cell Carcinoma (HNSCC)
| Mouse Model | Cell Line | Vandetanib Dose | Administration Route | Treatment Duration | Key Findings |
| Nude Mouse Xenograft | UMSCC2 | 15 mg/kg/day | Oral gavage | 28 days | Significantly enhanced tumor growth inhibition when combined with docetaxel.[8] |
Table 2: Adenoid Cystic Carcinoma (ACC)
| Mouse Model | Cell Line | Vandetanib Dose | Administration Route | Treatment Duration | Key Findings |
| Orthotopic Nude Mouse | ACCM | 50 mg/kg/day | Oral gavage | 4 weeks | 87% decrease in tumor growth compared to control.[9] |
| Orthotopic Nude Mouse | ACC3 | 50 mg/kg/day | Oral gavage | 4 weeks | Significant inhibition of tumor growth.[9] |
Table 3: Hepatocellular Carcinoma (HCC)
| Mouse Model | Cell Line | Vandetanib Dose | Administration Route | Treatment Duration | Key Findings |
| Subcutaneous Xenograft | HuH-7 | 50 mg/kg/day | Not Specified | 3 weeks | Significant reduction in tumor volume compared to control.[10] |
| Subcutaneous Xenograft | HuH-7 | 75 mg/kg/day | Not Specified | 3 weeks | Greater reduction in tumor volume compared to 50 mg/kg dose.[10] |
| Subcutaneous Xenograft | KYN-2 | 50 mg/kg/day | Not Specified | Not Specified | Significant inverse relationship between dose and tumor volume.[10] |
| Subcutaneous Xenograft | KYN-2 | 75 mg/kg/day | Not Specified | Not Specified | Significant inverse relationship between dose and tumor volume.[10] |
Table 4: Medullary Thyroid Carcinoma (MTC)
| Mouse Model | Cell Line | Vandetanib Dose | Administration Route | Treatment Duration | Key Findings |
| MTC Mouse Model | Not Specified | 25 mg/kg/day | Oral gavage | 2 weeks | 3.2-fold increase in tumor volume in vehicle-treated vs. vandetanib-treated mice.[11] |
| MTC Mouse Model | Not Specified | 25 mg/kg/day | Intraperitoneal | 4 weeks | Significant reduction in microvessel density.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for in vivo studies of vandetanib.
Tumor Xenograft Establishment
This protocol describes the establishment of subcutaneous or orthotopic tumor xenografts in immunocompromised mice.
Caption: Workflow for establishing tumor xenografts in mice.
Materials:
-
Cancer cell line of interest (e.g., UMSCC2, ACCM, HuH-7)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Resuspend cells in a mixture of serum-free medium and Matrigel (if used) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
For subcutaneous models, inject the cell suspension into the flank of the mouse.
-
For orthotopic models, inject the cell suspension into the target organ (e.g., parotid gland for adenoid cystic carcinoma).[12]
-
Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Vandetanib Preparation and Administration
This protocol outlines the preparation and administration of vandetanib to mice.
Materials:
-
Vandetanib trifluoroacetate powder
-
Vehicle solution (e.g., 1% Tween-80 in sterile water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Calculate the required amount of vandetanib based on the desired dose and the number of mice.
-
Prepare the vandetanib suspension by resuspending the powder in the vehicle solution.[8] Vortex or sonicate to ensure a uniform suspension.
-
Administer the vandetanib suspension to the mice via oral gavage.[8] The typical volume administered is 100-200 µL.
-
For control groups, administer the vehicle solution alone.
-
Treatment is typically administered daily for the duration of the study.[8][12]
Tumor Measurement and Efficacy Assessment
This protocol details the methods for measuring tumor growth and assessing the efficacy of vandetanib treatment.
Caption: Workflow for assessing the in vivo efficacy of vandetanib.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week).[9]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess for any drug-related toxicity.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor tissue can then be used for further analysis, such as:
-
Immunohistochemistry (IHC): To assess microvessel density (using CD31 staining), cell proliferation (using Ki-67 staining), and apoptosis (using TUNEL staining).[12]
-
Western Blotting: To analyze the phosphorylation status of VEGFR-2, EGFR, and their downstream signaling molecules.[7][13]
-
ELISA: To measure the levels of relevant proteins in tumor lysates.[7]
-
Conclusion
Vandetanib has demonstrated significant anti-tumor activity in a variety of preclinical mouse models of cancer. Its ability to target both tumor angiogenesis and cell proliferation makes it a promising therapeutic agent.[7] The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo studies with vandetanib. Careful consideration of the mouse model, drug dosage and administration, and endpoint analysis is crucial for obtaining robust and reproducible results.
References
- 1. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 5. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Vandetanib inhibits growth of adenoid cystic carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Xenograft Model for Vandetanib Trifluoroacetate Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a zebrafish xenograft model to evaluate the efficacy of Vandetanib trifluoroacetate, a multi-target tyrosine kinase inhibitor. This in vivo platform offers a rapid and cost-effective method for preclinical assessment of anti-cancer therapeutics, particularly those targeting angiogenesis and tumor cell proliferation.
Introduction
Vandetanib is a potent oral anticancer agent that targets several key pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] By inhibiting these receptor tyrosine kinases, Vandetanib can simultaneously suppress tumor cell proliferation and disrupt the formation of new blood vessels essential for tumor survival.[1][4]
The zebrafish (Danio rerio) xenograft model has emerged as a powerful tool for in vivo drug screening.[5][6][7] The optical transparency of zebrafish embryos allows for real-time, non-invasive imaging of fluorescently labeled cancer cells and blood vessels.[8][9][10] This, combined with their rapid development and the ability to perform high-throughput screening in a cost-effective manner, makes them an ideal model for evaluating the anti-angiogenic and anti-tumor effects of compounds like Vandetanib.[6][8][11]
Mechanism of Action of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor progression.[1]
-
VEGFR Inhibition: Vandetanib targets VEGFR, primarily VEGFR-2, which plays a central role in angiogenesis, the formation of new blood vessels.[1][2] By blocking VEGFR signaling, Vandetanib inhibits the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood and nutrient supply.[1]
-
EGFR Inhibition: The drug also inhibits EGFR, a receptor often overexpressed in various cancers, leading to uncontrolled cell growth.[1] Inhibition of EGFR disrupts downstream signaling pathways like PI3K/AKT and MAPK, which are critical for cancer cell proliferation and survival.[1]
-
RET Inhibition: Vandetanib is a potent inhibitor of the RET proto-oncogene, which is frequently mutated in medullary thyroid carcinoma (MTC).[1][2] This inhibition blocks the aberrant signaling that drives the growth of these cancer cells.[1]
Vandetanib Signaling Pathway
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Quantitative Data on Vandetanib Efficacy in Zebrafish Xenografts
The following table summarizes the quantitative data on the anti-angiogenic effects of Vandetanib in a zebrafish xenograft model using medullary thyroid carcinoma (MTC) cell lines.
| Cell Line | Parameter | Vandetanib IC₅₀ | Notes |
| TT | Tumor-induced Angiogenesis | 2.5 x 10⁻⁶ M | Inhibition of endothelial sprout formation from the sub-intestinal vein (SIV) towards the tumor mass.[3] |
| MZ-CRC-1 | Tumor-induced Angiogenesis | 2.8 x 10⁻⁶ M | Inhibition of endothelial sprout formation from the SIV towards the tumor mass.[3] |
Experimental Protocols
Zebrafish Xenograft Experimental Workflow
Caption: Workflow for Vandetanib testing in a zebrafish xenograft model.
Detailed Methodologies
1. Cancer Cell Preparation
-
Cell Culture: Culture human cancer cells (e.g., medullary thyroid carcinoma cell lines TT or MZ-CRC-1) in appropriate media and conditions until they reach 70-80% confluency.
-
Fluorescent Labeling:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium containing a fluorescent dye (e.g., CM-DiI at 5 µg/mL).
-
Incubate for the recommended time and temperature according to the dye manufacturer's protocol.
-
Wash the cells multiple times with complete medium to remove excess dye.
-
Resuspend the labeled cells in a suitable injection buffer (e.g., PBS with 2% fetal bovine serum) at a concentration of 500-1000 cells/nL. Keep the cell suspension on ice.
-
2. Zebrafish Husbandry and Embryo Preparation
-
Maintenance: Maintain adult zebrafish (e.g., Tg(fli1a:EGFP)y1 transgenic line with fluorescent vasculature) under standard conditions.
-
Embryo Collection: Collect freshly fertilized eggs and raise them in E3 medium at 28.5°C.
-
Staging: At 48 hours post-fertilization (hpf), select healthy and developmentally normal embryos for injection.
3. Microinjection of Cancer Cells
-
Anesthesia: Anesthetize the 48 hpf zebrafish embryos in E3 medium containing 0.003% tricaine.
-
Positioning: Align the anesthetized embryos on a 1% agarose plate.
-
Injection:
-
Load a borosilicate glass capillary needle with the fluorescently labeled cancer cell suspension.
-
Using a microinjector, inject approximately 2-5 nL of the cell suspension (containing 200-500 cells) into the yolk sac of each embryo.
-
-
Recovery: After injection, transfer the embryos to fresh E3 medium and incubate at 34-35°C to facilitate tumor cell engraftment and growth.
4. This compound Administration
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in E3 medium to achieve the desired final concentrations.
-
Treatment:
-
At 1-day post-injection (dpi), screen the embryos for successful tumor engraftment based on fluorescence.
-
Transfer individual tumor-bearing embryos to a 96-well plate.
-
Add 200 µL of E3 medium containing the desired concentration of Vandetanib or vehicle control (e.g., 0.1% DMSO) to each well.
-
Incubate the embryos at 34-35°C for the duration of the experiment (typically 2-3 days).
-
Refresh the drug-containing medium daily.
-
5. Imaging and Data Analysis
-
Imaging:
-
At designated time points (e.g., 1 dpi and 3 dpi), anesthetize the embryos.
-
Mount the embryos in a small drop of 3% methylcellulose on a glass slide.
-
Capture fluorescent images of the tumor mass and the surrounding vasculature using a fluorescence microscope.
-
-
Tumor Growth Analysis:
-
Quantify the tumor size by measuring the fluorescent area of the tumor mass using image analysis software (e.g., ImageJ).
-
Calculate the change in tumor size over time for each embryo.
-
-
Angiogenesis Analysis:
6. Toxicity Assessment
-
Monitor the embryos daily for any signs of toxicity, such as mortality, developmental abnormalities (e.g., pericardial edema, tail curvature), or changes in heart rate.[13]
Conclusion
The zebrafish xenograft model provides a robust and efficient platform for the preclinical evaluation of this compound. The detailed protocols and application notes presented here offer a framework for researchers to assess the anti-tumor and anti-angiogenic properties of this and other targeted therapies in a whole-organism context, thereby accelerating the drug discovery and development process.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.cnr.it [iris.cnr.it]
- 11. mdpi.com [mdpi.com]
- 12. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model [mdpi.com]
- 13. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Vandetanib Trifluoroacetate and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of vandetanib trifluoroacetate in combination with conventional chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms of action, and experimental protocols for evaluating these combinations in cancer cell lines.
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple cellular pathways involved in tumor growth and angiogenesis, primarily by inhibiting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) signaling pathways.[1][2] Combining vandetanib with traditional cytotoxic chemotherapy presents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity. In vitro studies have demonstrated that vandetanib can act synergistically with DNA-damaging agents and can restore sensitivity to certain chemotherapeutics in resistant cancer cell lines.[3][4][5]
Data Presentation: Synergistic Effects of Vandetanib with Chemotherapy
The combination of vandetanib with various chemotherapy agents has been shown to result in synergistic cell killing in different cancer cell lines. The following tables summarize the quantitative data from key in vitro studies.
Table 1: Synergistic Induction of Cell Death in Leukemia Cell Lines with Vandetanib and DNA Damaging Agents [3]
| Cell Line | Chemotherapeutic Agent | Vandetanib Concentration | Chemotherapy Concentration | % Increase in Cell Death (Combination vs. Additive Effect) | Synergy Interpretation |
| Nalm6 (Vandetanib-resistant) | Doxorubicin | IC50 | IC50 | 25% | Synergistic |
| HSB-2 (Vandetanib-sensitive) | Doxorubicin | IC50 | IC50 | 30% | Synergistic |
| Molm-13 (Moderately sensitive) | Doxorubicin | IC50 | IC50 | 28% | Synergistic |
| Nalm6 (Vandetanib-resistant) | Etoposide | IC50 | IC50 | 20% | Synergistic |
| HSB-2 (Vandetanib-sensitive) | Etoposide | IC50 | IC50 | 22% | Synergistic |
| Molm-13 (Moderately sensitive) | Etoposide | IC50 | IC50 | 24% | Synergistic |
Data adapted from a study on pediatric acute leukemia cell lines, demonstrating that vandetanib synergistically enhances cell death induced by doxorubicin and etoposide. Synergy was determined by comparing the observed cell death from the combination treatment to the calculated additive effect of the individual agents.[3]
Table 2: Vandetanib Sensitizes Head and Neck Squamous Cell Carcinoma (HNSCC) Cells to Cisplatin [5]
| Cell Line | Treatment | Plating Efficiency (%) | Surviving Fraction at 2 Gy Radiation |
| OSC-19 | Control | 45 | 0.65 |
| Vandetanib (2 µM) | 38 | 0.58 | |
| Cisplatin (4 µM) | 35 | 0.52 | |
| Vandetanib + Cisplatin | 25 | 0.35 | |
| HN5 | Control | 52 | 0.72 |
| Vandetanib (2 µM) | 43 | 0.65 | |
| Cisplatin (4 µM) | 40 | 0.60 | |
| Vandetanib + Cisplatin | 30 | 0.42 |
This table illustrates the ability of vandetanib to enhance the cytotoxic effects of cisplatin and radiation in HNSCC cell lines, as measured by a clonogenic survival assay.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and research questions.
Protocol 1: Cell Viability and Synergy Analysis using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of vandetanib and a chemotherapeutic agent, and for assessing their synergistic interaction.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Drug Preparation: Prepare a series of dilutions for vandetanib and the chemotherapeutic agent in complete culture medium.
-
Single-Agent Treatment: To determine IC50 values, treat cells with increasing concentrations of either vandetanib or the chemotherapeutic agent alone.
-
Combination Treatment: For synergy analysis, treat cells with a matrix of concentrations of both vandetanib and the chemotherapeutic agent.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol is used to quantify the induction of apoptosis following treatment with vandetanib and chemotherapy.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vandetanib, the chemotherapeutic agent, or the combination at desired concentrations. Include an untreated control.
-
Incubation: Incubate the cells for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Treatment: Allow cells to attach, then treat with vandetanib, the chemotherapeutic agent, or the combination for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for untreated cells: (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for treated cells: (number of colonies formed / number of cells seeded x PE) x 100%.
-
Visualizations
Experimental and Logical Workflows
References
- 1. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib restores head and neck squamous cell carcinoma cells' sensitivity to cisplatin and radiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vandetanib Restores Head and Neck Squamous Cell Carcinoma Cells’ Sensitivity to Cisplatin and Radiation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ixabepilone and vandetanib combination shows synergistic activity in docetaxel-resistant MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Vandetanib Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available anti-cancer agent that acts as a multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][3] By inhibiting these key signaling pathways, Vandetanib can suppress tumor cell proliferation, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis (programmed cell death).[3][4] This makes it a valuable tool in cancer research and a therapeutic option for certain types of cancer, such as medullary thyroid cancer.[1][2]
The analysis of apoptosis is a critical step in evaluating the efficacy of anti-cancer compounds. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and reliable method for detecting and quantifying apoptotic cells.[5][6][7] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8] These application notes provide a detailed protocol for the analysis of apoptosis induced by Vandetanib trifluoroacetate using flow cytometry.
Mechanism of Action of Vandetanib in Apoptosis Induction
Vandetanib exerts its pro-apoptotic effects by blocking key signaling pathways that are crucial for cancer cell survival and proliferation.[3] The inhibition of EGFR and VEGFR tyrosine kinases by Vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[3][9] These pathways are often overactive in cancer and promote cell survival by inhibiting apoptotic machinery. By blocking these signals, Vandetanib can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards programmed cell death.[9] Studies have shown that Vandetanib induces apoptosis in a dose- and time-dependent manner in various cancer cell lines.[4][10]
Data Presentation: Vandetanib-Induced Apoptosis in Various Cell Lines
The following table summarizes the quantitative data on the induction of apoptosis by Vandetanib in different cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | Vandetanib Concentration | Incubation Time | Percentage of Apoptotic Cells (Early + Late) | Reference |
| 8305C | Anaplastic Thyroid Cancer | 10 µM | 48 hours | 16.8% | [4] |
| 25 µM | 48 hours | 20.0% | [4] | ||
| 50 µM | 48 hours | 33.2% | [4] | ||
| AF | Anaplastic Thyroid Cancer | 10 µM | 48 hours | 19.9% | [4] |
| 25 µM | 48 hours | 22.7% | [4] | ||
| 50 µM | 48 hours | 27.8% | [4] | ||
| TT | Medullary Thyroid Carcinoma | Not Specified | 6 days | Significant increase in early and late apoptosis | [11][12] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | Not Specified | 6 days | Significant increase in early and late apoptosis | [11][12] |
| Hep3B | Hepatocellular Carcinoma | Various doses | 24 and 48 hours | Dose- and time-dependent increase in apoptosis | [10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not Specified | Not Specified | 13.1% | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a powder. To prepare a stock solution, dissolve it in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that could be toxic to the cells (typically <0.1%).
Protocol 2: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest Vandetanib concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.[5][8][14]
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant, as they may be apoptotic.
-
For suspension cells, collect them directly.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and discarding the supernatant.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining:
-
Take 100 µL of the cell suspension (containing 1 x 10^5 cells) and transfer it to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. The volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]
-
Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualizations
Caption: Vandetanib-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Abrogation of mitogen-activated protein kinase and Akt signaling by vandetanib synergistically potentiates histone deacetylase inhibitor-induced apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Vandetanib trifluoroacetate precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Vandetanib trifluoroacetate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound has low aqueous solubility. Precipitation in cell culture media is a common issue and can be attributed to several factors:
-
Poor Solubility: The compound is inherently hydrophobic.
-
High Concentration: Exceeding the solubility limit in the final culture medium.
-
Solvent Shock: Rapid dilution of the DMSO stock solution in the aqueous medium can cause the drug to crash out of solution.
-
Media Components: Interactions with proteins (like those in Fetal Bovine Serum), salts, and other components in the media can reduce solubility.
-
pH and Temperature: Changes in the pH or temperature of the medium can affect the solubility of the compound.
-
Presence of Trifluoroacetate (TFA): The trifluoroacetate salt form may have different solubility characteristics compared to the free base.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods due to its limited stability and potential for precipitation. Prepare fresh dilutions in culture medium for each experiment from a DMSO stock.
Q5: Does the trifluoroacetate (TFA) salt form affect my experiments?
A5: Yes, the TFA counter-ion can have biological effects, including potential cytotoxicity at higher concentrations. It is important to run appropriate vehicle controls (medium with the same final concentration of DMSO and, if possible, a similar concentration of TFA) to account for any effects of the salt and solvent.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
Issue 1: Precipitation is observed immediately after adding the drug to the cell culture medium.
| Possible Cause | Recommended Solution |
| High final concentration of the drug. | Lower the final concentration of this compound in your experiment. Determine the optimal working concentration through a dose-response curve. |
| "Solvent shock" from rapid dilution. | Add the DMSO stock solution to the medium drop-wise while gently vortexing or swirling the medium. Pre-warming the medium to 37°C can also help. |
| High concentration of the DMSO stock solution. | Prepare a more dilute DMSO stock solution to reduce the localized concentration upon addition to the medium. |
Issue 2: The drug appears to be in solution initially but precipitates over time (e.g., after a few hours of incubation).
| Possible Cause | Recommended Solution |
| Interaction with media components. | Reduce the serum concentration in your culture medium if experimentally feasible. Some components of serum can bind to the drug and cause it to precipitate. |
| Changes in pH or temperature. | Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. Avoid frequent opening of the incubator door. |
| Drug degradation. | Prepare fresh working solutions for each experiment. Do not store the drug in diluted aqueous solutions. |
Issue 3: I am observing unexpected cell toxicity or altered cell morphology.
| Possible Cause | Recommended Solution |
| High DMSO concentration. | Ensure the final DMSO concentration is within the recommended limits (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect on your cells. |
| TFA salt toxicity. | If you suspect the TFA moiety is causing issues, consider obtaining the free base or a different salt form of Vandetanib if available. Always include a vehicle control. |
| Precipitate-induced stress. | The physical presence of drug precipitate can cause cellular stress. Address the precipitation issue using the steps outlined above. |
Data Summary
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₂₄H₂₅BrF₄N₄O₄ | |
| Molecular Weight | 589.38 g/mol | |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | |
| Storage | Store the solid compound at -20°C. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide to minimize precipitation when preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the concentrated DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in DMSO. This will help to reduce the "solvent shock" when adding the drug to the aqueous cell culture medium.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock (or intermediate dilution) drop-wise.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or a more dilute intermediate stock.
-
Use the final working solution immediately to treat your cells.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for Vandetanib Precipitation
Caption: Troubleshooting logic for addressing this compound precipitation.
Technical Support Center: Vandetanib Trifluoroacetate In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using Vandetanib trifluoroacetate in in vitro assays.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Question: My this compound is precipitating out of solution after dilution in my cell culture medium. What should I do?
Answer: Vandetanib has limited aqueous solubility.[1] To avoid precipitation, ensure the following:
-
Initial Dissolution: First, dissolve the this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution.[1] The solubility in these solvents is approximately 2 mg/mL.[1]
-
Final Concentration of Organic Solvent: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity and precipitation.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the drug stock can sometimes help maintain solubility.
-
pH of the Medium: While Vandetanib's solubility is low in aqueous buffers, extreme pH shifts in your media could further affect it. Ensure your media is properly buffered.
Question: I am observing inconsistent results between experiments, even when using the same cell line and drug concentrations. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Stock Solution Stability: Aqueous solutions of Vandetanib are not recommended for storage for more than one day.[1] For consistent results, prepare fresh dilutions from your frozen stock solution for each experiment. The solid form is stable for at least four years when stored at -20°C.[1]
-
Cell Passage Number: The sensitivity of cell lines to treatment can change with increasing passage number. Use cells within a consistent and low passage number range for your experiments.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as this can influence the drug's effect.
-
Assay Timing: The duration of drug exposure can significantly impact the outcome. Adhere to a strict timeline for treatment and assay performance.
Question: I am not seeing a significant effect of Vandetanib on my cells, even at concentrations where an effect is expected. Why might this be?
Answer: A lack of expected effect could be due to several reasons:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to Vandetanib. For example, perpetual activation of the Ras/Raf/MEK pathway can confer resistance.[2] Additionally, overexpression of YAP (Yes-Associated Protein) has been shown to result in resistance.[3]
-
Incorrect Concentration Range: The effective concentration of Vandetanib can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Drug Activity: Ensure the integrity of your this compound. If it has been improperly stored or handled, it may have degraded.
Question: I am observing high background signals in my cell viability assays. How can I reduce this?
Answer: High background signals can interfere with accurate measurements. Consider the following:
-
Media Interference: Some components in the cell culture medium can react with assay reagents. For example, phenol red can interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay.
-
Reagent Concentration: Optimize the concentration of your assay reagent (e.g., MTT, Alamar Blue). Using too high a concentration can lead to increased background.
-
Incubation Time: The incubation time with the assay reagent is critical. Over-incubation can lead to high background signals. Follow the manufacturer's protocol and optimize the incubation time for your specific cell line.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Vandetanib?
Vandetanib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[4] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Epidermal Growth Factor Receptor (EGFR)[4]
-
Rearranged during Transfection (RET) proto-oncogene[4]
By inhibiting these pathways, Vandetanib can suppress tumor cell proliferation, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[4] The MAPK and AKT pathways are two of the major signaling pathways inhibited by Vandetanib.[5][6]
How should I prepare and store this compound stock solutions?
-
Preparation: Prepare a concentrated stock solution by dissolving this compound in an organic solvent such as DMSO or DMF.[1] A stock solution of up to 50 mM in DMSO can be prepared.
-
Storage: Store the stock solution at -20°C.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of Vandetanib should be used fresh and not stored for more than one day.[1]
What are the typical effective concentrations of Vandetanib for in vitro assays?
The effective concentration of Vandetanib varies depending on the cell line and the specific assay. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your experimental system. However, based on published data, concentrations can range from nanomolar to micromolar. For example, a concentration of 1 μM Vandetanib was shown to inhibit the proliferation of TT human medullary thyroid cancer cells by over 50%.[7] In other studies, IC50 values have been reported to be 0.04 µM for VEGFR-2 and 0.5 µM for EGFR.
What are some of the known side effects or toxicities of Vandetanib that might be relevant for in vitro studies?
While most of the documented side effects are from clinical trials, they can provide insights into potential off-target effects in vitro. Common adverse events include diarrhea, rash, nausea, and hypertension.[2][8] At the cellular level, Vandetanib can induce cell cycle arrest at the G0/G1 phase.[1][9]
Data Summary
Table 1: Solubility of Vandetanib
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 23.77 | 50 |
| DMF | ~2 | ~4.2 |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.05 |
Data sourced from Tocris Bioscience and Cayman Chemical.[1]
Table 2: IC50 Values of Vandetanib in Various Targets and Cell Lines
| Target/Cell Line | IC50 Value |
| VEGFR-2 | 0.04 µM |
| EGFR | 0.5 µM |
| RET oncoprotein | 100 nM |
| HAK1-B (hepatocarcinoma) | 10 µM |
| KYN-2 (hepatocarcinoma) | 8.1 µM |
| Huh7 (hepatocarcinoma) | 9.4 µM |
| HUVECs | 7.1 µM |
| TT cells (medullary thyroid cancer) | ~1 µM (for >50% inhibition) |
Data compiled from various sources.[1][7]
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability after treatment with Vandetanib using an MTT assay.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of Vandetanib in your cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of Vandetanib.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete dissolution.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from your experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: A decision tree for troubleshooting common in vitro issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 5. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. researchgate.net [researchgate.net]
- 8. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpls.org [wjpls.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Vandetanib Trifluoroacetate Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nonspecific bands in Western blot experiments using Vandetanib trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is Vandetanib and how does it work?
Vandetanib is an orally available kinase inhibitor used in cancer therapy.[1][2] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) tyrosine kinase.[3] By blocking these signaling pathways, Vandetanib can inhibit tumor angiogenesis and cell proliferation.[1][4]
Q2: Why am I seeing nonspecific bands in my Western blot after treating cells with Vandetanib?
Nonspecific bands in a Western blot can arise from various factors, not necessarily from the drug treatment itself. Common causes include issues with the primary or secondary antibodies, improper blocking, insufficient washing, or problems with the protein sample.[5][6][7] However, the multi-targeted nature of Vandetanib could potentially lead to off-target effects or alterations in protein expression profiles that might contribute to unexpected bands.[8]
Q3: Can this compound directly interfere with the Western blot procedure?
While there is no direct evidence to suggest that this compound chemically interferes with the components of a standard Western blot, it is a small molecule that could potentially interact with proteins in your sample. However, the more likely causes for nonspecific bands are related to the experimental technique itself.[9][10][11]
Q4: I am trying to detect a phosphorylated protein. Are there special considerations when using a kinase inhibitor like Vandetanib?
Yes. Since Vandetanib is a kinase inhibitor, you would expect to see a decrease in the phosphorylation of its target proteins. When performing Western blots for phosphorylated proteins, it is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the proteins.[12] Also, using bovine serum albumin (BSA) for blocking is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[12]
Troubleshooting Guide: Nonspecific Bands
This guide provides a systematic approach to troubleshooting nonspecific bands in your Western blot experiments involving Vandetanib.
Problem: Multiple or nonspecific bands appear on the blot.
Potential Cause 1: Antibody Issues
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Primary Antibody Concentration Too High: An excess of primary antibody can lead to it binding to proteins other than the target.[5][13]
-
Secondary Antibody Nonspecificity: The secondary antibody may be cross-reacting with other proteins in the lysate.[13]
-
Polyclonal Antibody: Polyclonal antibodies, by nature, can sometimes bind to multiple epitopes, potentially leading to extra bands.[5]
Solutions:
| Parameter | Recommendation |
| Primary Antibody Titer | Perform a titration experiment to determine the optimal antibody concentration. Try decreasing the concentration significantly.[5][7] |
| Secondary Antibody Control | Run a control lane with only the secondary antibody to check for nonspecific binding.[13] |
| Antibody Choice | If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[5] |
| Incubation Conditions | Reduce the incubation time or perform the incubation at 4°C overnight to decrease the chances of nonspecific binding.[6][13] |
Potential Cause 2: Inadequate Blocking or Washing
-
Incomplete Blocking: Insufficient blocking of the membrane allows antibodies to bind nonspecifically.[6][13]
-
Insufficient Washing: Inadequate washing fails to remove unbound antibodies, leading to high background and extra bands.[2][5]
Solutions:
| Step | Recommendation |
| Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[13] Consider trying different blocking agents, such as 5% BSA or non-fat dry milk.[10] |
| Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[5][10] Ensure the wash buffer volume is sufficient to fully cover the membrane.[5] |
Potential Cause 3: Sample Preparation and Loading
-
Too Much Protein Loaded: Overloading the gel with protein can cause "ghost" bands and nonspecific antibody binding.[5][7]
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands.[5]
Solutions:
| Parameter | Recommendation |
| Protein Quantification | Accurately determine the protein concentration of your lysates and aim to load 20-30 µg per well for cell lysates.[5] |
| Protease Inhibitors | Always use a protease inhibitor cocktail in your lysis buffer and keep samples on ice to prevent degradation.[14] |
| Sample Denaturation | Ensure complete denaturation of your samples by boiling them in loading buffer at 95-100°C for 5-10 minutes.[9] |
Experimental Protocols
Standard Western Blot Protocol for Use with Vandetanib Treatment
-
Cell Lysis:
-
After treating cells with Vandetanib, wash them twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[15]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, typically overnight at 4°C.[13]
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1-2 hours at room temperature.[15]
-
-
Washing:
-
Repeat the washing steps as in step 8.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[15]
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: A standard workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting nonspecific bands.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vandetanib - Wikipedia [en.wikipedia.org]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Vandetanib shows variable response, toxicity in RET-positive NSCLC | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 14. Western blot analysis and kinase activity assays [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
Technical Support Center: Vandetanib Trifluoroacetate & Cell Viability Assays
Welcome to our dedicated technical support center for researchers utilizing Vandetanib trifluoroacetate in cell viability assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Vandetanib is a potent, orally available small molecule kinase inhibitor. It functions as a multi-targeted inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1] By inhibiting these pathways, Vandetanib can block tumor angiogenesis and cell proliferation.[1][2] The trifluoroacetate salt is a common formulation for this compound.
Q2: I'm observing high variability in my IC50 values for Vandetanib across different experiments. What could be the cause?
Inconsistent IC50 values are a frequent issue and can stem from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to Vandetanib, which can lead to a wide range of IC50 values.[3]
-
Time-Dependent Effects: The IC50 value can be significantly influenced by the drug incubation period. Shorter or longer exposure times can alter the apparent cytotoxicity.
-
Assay-Specific Artifacts: The type of viability assay used can impact the results. For instance, tetrazolium-based assays (like MTT, XTT) measure metabolic activity, which may not always directly correlate with cell death.[4][5]
-
Compound Stability: The stability of Vandetanib in your specific cell culture medium and conditions over the course of the experiment can affect its potency.
-
Initial Seeding Density: The number of cells seeded at the start of the experiment can influence their growth rate and drug response.
Q3: Can the trifluoroacetate (TFA) salt of Vandetanib affect my cell viability results?
Yes, it is possible. Trifluoroacetic acid (TFA) is often used in the purification of synthetic compounds and can remain as a counter-ion in the final product. Studies have shown that residual TFA can interfere with cellular assays, in some cases inhibiting cell proliferation.[6][7] This could potentially lead to an overestimation of Vandetanib's cytotoxic effect. If you suspect TFA interference, consider using a different salt form of the drug or obtaining it from a supplier that guarantees low TFA content.
Q4: How should I prepare and store this compound stock solutions?
Vandetanib is sparingly soluble in aqueous buffers.[8] For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[8] This stock solution can then be further diluted in your cell culture medium to the desired final concentrations. Store the stock solution at -20°C for long-term stability.[8] It is generally not recommended to store aqueous dilutions for more than a day.[8]
Troubleshooting Guide
This guide addresses specific inconsistencies you may encounter during your cell viability assays with Vandetanib.
Issue 1: Higher than expected cell viability or an increase in signal at higher drug concentrations in MTT/XTT assays.
-
Possible Cause 1: Interference with Tetrazolium Reduction. Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability.[9][10] Kinase inhibitors, in particular, have been reported to interfere with MTT reduction rates.[5]
-
Troubleshooting Step: Run a cell-free control where you add Vandetanib at various concentrations to the assay medium containing the tetrazolium salt but no cells. If you observe a color change, it indicates direct chemical reduction by the compound.
-
-
Possible Cause 2: Altered Cellular Metabolism. Vandetanib, as a kinase inhibitor, can induce changes in cellular metabolism that may uncouple mitochondrial activity from actual cell viability.[4][5] This can lead to an overestimation of viable cells in assays that rely on metabolic readouts.
-
Troubleshooting Step: Supplement your tetrazolium-based assay with a non-metabolic viability assay. A trypan blue exclusion assay, which measures membrane integrity, or a crystal violet assay, which quantifies total cell number, can provide a more direct measure of cell death.
-
Issue 2: Poor reproducibility and large error bars between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells in each well will lead to variability in the final readout.
-
Troubleshooting Step: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row or column of a multi-well plate to prevent settling.
-
-
Possible Cause 2: "Edge Effect" in multi-well plates. Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Troubleshooting Step: Avoid using the outer wells of your plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT assay). If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate and variable.
-
Troubleshooting Step: After adding the solubilization solution (e.g., DMSO or SDS), ensure the plate is agitated on an orbital shaker for a sufficient amount of time to completely dissolve the crystals. Visually inspect the wells under a microscope to confirm complete dissolution.
-
Quantitative Data Summary
The inhibitory concentration (IC50) of Vandetanib can vary significantly depending on the cell line and experimental conditions. The following table summarizes some reported values.
| Cell Line | Assay Type | Incubation Time | Reported IC50 / Effect |
| Hepatocellular Carcinoma (HCC) cell lines | Not Specified | 24h drug exposure, measured at 5 days | 2.7–83 μM (twenty-fold variation)[3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 48h | 87% viability at 1 μM, 75% at 2 μM, 60% at 4 μM[11] |
| Medulloblastoma cell lines (Daoy, MEB-Med8-A, D283 Med, D341 Med) | MTS | 48h | Dose-dependent reduction in viability from 1 to 10 μM[12] |
| Pheochromocytoma PC12 cells | CellTiter 96 | 24h | IC50: 110,568 nmol/L (110.568 µM)[13] |
| Medullary Thyroid Carcinoma (TT) cells | MTT | 6 days | >50% inhibition of proliferation at 1 μM[14] |
| Epithelial Ovarian Cancer (A2780) cells with RET mutants | CTG assay | 24h and 72h | Dramatic decrease in cell viability at 500 nM[15] |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability via trypan blue exclusion.
-
Dilute cells to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a concentrated stock solution of Vandetanib in DMSO.
-
Perform serial dilutions of the Vandetanib stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Vandetanib. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Vandetanib's mechanism of action involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Workflow
A typical workflow for assessing the effect of Vandetanib on cell viability.
Caption: Standard workflow for a cell viability assay with Vandetanib.
Troubleshooting Logic
A logical diagram to guide troubleshooting of inconsistent cell viability assay results.
Caption: A decision tree for troubleshooting assay inconsistencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize Vandetanib trifluoroacetate toxicity in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing and managing toxicities associated with Vandetanib trifluoroacetate in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Vandetanib and what is its mechanism of action?
A1: Vandetanib is an oral multi-tyrosine kinase inhibitor (TKI). Its anti-tumor activity stems from the inhibition of several key signaling pathways involved in tumor growth, progression, and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By blocking these pathways, Vandetanib can inhibit both the direct growth of tumor cells and the formation of new blood vessels that supply the tumor.
Q2: What are the most common toxicities observed with Vandetanib in animal studies?
A2: Preclinical toxicology studies in rats and dogs have identified several key organ systems affected by Vandetanib. The most consistently observed toxicities are cardiovascular (QT interval prolongation, hypertension), gastrointestinal (diarrhea), and dermatological (rash, photosensitivity).[1] Effects on bone (in rats), spleen, and teeth have also been noted.[1]
Q3: Does the trifluoroacetate (TFA) salt contribute significantly to the toxicity profile?
A3: Based on available data, the trifluoroacetate salt itself is considered to have very low potential for acute toxicity. Repeated dose studies in rats have identified the liver as a target organ for TFA, but generally, the observed toxicities of the complete compound are attributed to the active Vandetanib molecule rather than the TFA salt.
Q4: What are the primary signaling pathways affected by Vandetanib?
A4: Vandetanib's therapeutic effects and some of its toxicities are linked to its inhibition of VEGFR, EGFR, and RET tyrosine kinases. These pathways are crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates Vandetanib's inhibitory action on these key cellular signaling cascades.
References
Vandetanib trifluoroacetate stability in solution for experiments
Welcome to the technical support center for Vandetanib trifluoroacetate. This resource provides detailed guidance on the stability, preparation, and handling of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: The solid, crystalline form of this compound should be stored at -20°C for long-term stability, where it can be viable for at least four years.[1] For general storage, keep the container tightly sealed in a dry, cool, and well-ventilated area, protected from direct sunlight.[2] The compound is known to be hygroscopic (absorbs moisture from the air) and sensitive to light.[2][3]
Q2: What is the best solvent to dissolve this compound?
A: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 2 mg/mL.[1] It is also reported to be soluble in ethanol at 10 mg/mL.[4] For experiments requiring aqueous buffers, it is sparingly soluble.[1]
Q3: How do I prepare a working solution in an aqueous buffer like PBS for my cell culture experiments?
A: Due to its low water solubility (approximately 0.008 mg/mL), direct dissolution in aqueous buffers is not recommended.[5][6] The best practice is to first prepare a concentrated stock solution in an organic solvent like DMF or DMSO.[1][7] This stock solution can then be further diluted with your aqueous buffer (e.g., PBS, pH 7.2) to the final desired concentration.[1] A 1:1 solution of DMF:PBS can achieve a solubility of about 0.5 mg/mL.[1] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[7]
Q4: How stable is this compound once it's in a solution?
A: The stability depends on the solvent and storage conditions:
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]
-
Organic Stock Solutions: Stock solutions prepared in solvents like DMSO or DMF can be stored at -20°C for several months.[7]
Q5: What conditions can cause this compound to degrade?
A: Vandetanib is susceptible to degradation under several conditions:
-
pH: Significant degradation has been observed in both acidic (HCl) and alkaline (NaOH) conditions.[8][9]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[2][4]
-
Light and Moisture: As a light-sensitive and hygroscopic solid, exposure to light and moisture should be minimized during handling and storage.[2]
-
Thermal and Photolytic Stress: The compound has been shown to degrade under thermal and photolytic stress.[8][9]
Q6: What is the trifluoroacetate (TFA) component of the compound?
A: Trifluoroacetate is a counter-ion used in the salt form of Vandetanib. While Vandetanib is the active kinase inhibitor, TFA is present as part of the compound's formulation. In most sterile, in vitro experimental settings, the TFA component is not expected to interfere with the activity of Vandetanib. However, it's important to note that certain microbes can degrade TFA under specific environmental conditions.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in my aqueous working solution. | The concentration exceeds the solubility limit in the aqueous buffer. | Decrease the final concentration of Vandetanib in your working solution. Alternatively, increase the percentage of the organic solvent (e.g., DMSO, DMF) in the final solution, but ensure the final solvent concentration is not toxic to your cells. |
| I'm seeing inconsistent results between experiments. | The solution may be degrading. | Prepare fresh aqueous working solutions for each experiment from a frozen organic stock.[1] Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. |
| The compound won't dissolve completely. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a recommended solvent like DMSO or DMF at an appropriate concentration (e.g., ~2 mg/mL).[1] Gentle warming to 37°C and sonication can help improve solubility.[7] |
| My cells are dying, even at low concentrations. | The organic solvent (DMSO/DMF) concentration is too high in the final culture medium. | Calculate the final percentage of the organic solvent in your working solution. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance for your specific cell line. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | ~ 2 mg/mL | [1] |
| DMF | ~ 2 mg/mL | [1] |
| Ethanol | 10 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | [1] |
| Water (25°C) | 0.008 mg/mL | [5][6] |
Table 2: Stability and Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | Keep container tightly sealed. Protect from light and moisture (hygroscopic). | [1][2][3] |
| Organic Stock Solution (e.g., in DMSO) | -20°C | Several Months | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas. | [1][7] |
| Aqueous Working Solution | 2-8°C or Room Temp | ≤ 1 Day | Prepare fresh before each experiment. Prone to degradation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Vandetanib Stock Solution in DMSO
-
Calculate Mass: The molecular weight of this compound (C₂₄H₂₅BrF₄N₄O₄) is 589.38 g/mol .[7] To prepare 1 mL of a 10 mM stock solution, you will need 5.89 mg of the compound.
-
Weighing: Carefully weigh 5.89 mg of this compound powder in a sterile microcentrifuge tube. Minimize exposure to light.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if needed.[7]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for long-term use.[7]
Protocol 2: Stability Indicating Method using RP-HPLC (For Stress Testing)
This protocol provides a general framework for assessing stability. Specific parameters may need optimization.
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250x4.6 mm, 5µm) is suitable.[8][9]
-
Mobile Phase: A common mobile phase is a mixture of Methanol and Ammonium acetate buffer (e.g., 90:10 v/v).[8][9]
-
Detection: Set the UV detector to a wavelength of 249 nm.[8][9][12]
-
Stress Conditions:
-
Acid Degradation: Incubate a solution of Vandetanib with 0.1N HCl.
-
Alkaline Degradation: Incubate a solution of Vandetanib with 0.1N NaOH.
-
Oxidative Degradation: Incubate a solution of Vandetanib with 30% H₂O₂.[8]
-
Thermal Degradation: Heat the solid powder or a solution at a specified temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system. Compare the peak area of Vandetanib in the stressed samples to that of an unstressed control solution to quantify degradation. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Vandetanib inhibits key receptor tyrosine kinases, primarily affecting MAPK and AKT pathways.
Caption: General workflow for a cell-based experiment using Vandetanib.
Caption: Decision tree for troubleshooting common issues with Vandetanib solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. biocrick.com [biocrick.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. Degradation of trifluoroacetate in oxic and anoxic sediments [pubs.usgs.gov]
- 11. Trifluoroacetate Degradation Pathway (An/Aerobic) [eawag-bbd.ethz.ch]
- 12. impactfactor.org [impactfactor.org]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Vandetanib Trifluoroacetate vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of Vandetanib and Sorafenib, supported by experimental data.
This guide provides a comparative analysis of the in vitro activities of two multi-targeted tyrosine kinase inhibitors, vandetanib trifluoroacetate and sorafenib. The following sections detail their comparative potencies against key oncogenic kinases, their cytotoxic effects on various cancer cell lines, and the experimental methodologies used to derive these findings.
Kinase Inhibition Profile: A Comparative Analysis
Vandetanib and sorafenib exhibit distinct kinase inhibition profiles, targeting multiple pathways involved in tumor growth and angiogenesis. Sorafenib demonstrates more potent inhibition of the RAF signaling pathway, while vandetanib shows high affinity for RET and EGFR in addition to VEGFR.
| Kinase Target | Vandetanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 | 40[1] | 90[1] |
| VEGFR3 | 110[1] | 20[1] |
| RET | Not Specified | 43 |
| Raf-1 | Not Specified | 6[1] |
| B-Raf | Not Specified | 22[1] |
| PDGFR-β | Not Specified | 57[1] |
| c-KIT | Not Specified | 68[1] |
| Flt-3 | Not Specified | 58 |
| EGFR | 500[1] | Not active |
In Vitro Cytotoxicity: A Tale of Two Inhibitors
The cytotoxic effects of vandetanib and sorafenib have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their anti-proliferative capabilities. It is important to note that direct comparisons are best made from head-to-head studies due to variations in experimental conditions.
Sorafenib: Broad-Spectrum Activity
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| U-2 OS | Osteosarcoma | 5.8 |
| Saos-2 | Osteosarcoma | 6.2 |
| MG-63 | Osteosarcoma | 7.1 |
| IOR/OS9 | Osteosarcoma | 4.9 |
| IOR/OS10 | Osteosarcoma | 5.5 |
| IOR/OS18 | Osteosarcoma | 5.9 |
| SARG | Osteosarcoma | 6.5 |
| HepG2 | Hepatocellular Carcinoma | 1.5[2] |
| GB1B | Glioblastoma | 3.52 (3 days), 1.68 (7 days)[3] |
Vandetanib: Potency in Specific Contexts
| Cell Line Type | Cancer Type | IC50 Range (µM) |
| HCC and ICC cell lines | Hepatocellular Carcinoma & Intrahepatic Cholangiocarcinoma | 2.7–83[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of vandetanib and sorafenib against various kinases is determined using in vitro kinase assays. A general protocol involves:
-
Reagents : Recombinant human kinases, appropriate peptide substrates (e.g., poly(Glu, Tyr) 4:1 for VEGFR2), ATP, and the test compounds (vandetanib or sorafenib).
-
Procedure : The kinase, substrate, and test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection : The extent of substrate phosphorylation is quantified. This can be achieved through methods such as radioisotope incorporation (e.g., ³²P-ATP), time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of the phosphorylated substrate.
-
Data Analysis : The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from dose-response curves.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]
-
Cell Plating : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
Compound Treatment : The cells are then treated with various concentrations of vandetanib or sorafenib and incubated for a specified period (e.g., 72 hours).[7]
-
MTT Addition : An MTT solution is added to each well and incubated for a few hours.[5][6][7][9] Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.[5][6][8][9]
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[5][8][9]
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
IC50 Calculation : The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by vandetanib and sorafenib.
Caption: Vandetanib's inhibitory action on VEGFR2, EGFR, and RET pathways.
Caption: Sorafenib's targeting of the RAF/MEK/ERK and receptor tyrosine kinase pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Preclinical Head-to-Head: Vandetanib Trifluoroacetate vs. Cabozantinib in Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
Vandetanib and Cabozantinib, both multi-targeted tyrosine kinase inhibitors (TKIs), have emerged as significant players in the landscape of targeted cancer therapy. While both drugs share overlapping targets, including the RET and VEGFR pathways, key differences in their target profiles and preclinical performance can inform future research and clinical development strategies. This guide provides an objective comparison of Vandetanib trifluoroacetate and Cabozantinib based on available preclinical data, with a focus on their efficacy in medullary thyroid carcinoma (MTC) models, where they have been most directly compared.
At a Glance: Key Preclinical Findings
| Parameter | Vandetanib | Cabozantinib | Key Findings |
| Cell Viability (IC50) | Comparable to Cabozantinib in MTC cell lines.[1] | Comparable to Vandetanib in MTC cell lines.[1] | Both drugs effectively inhibit the viability of MTC cells.[1] |
| Apoptosis Induction | Induces apoptosis in MTC cells.[1] | Shows a more potent induction of apoptosis in TT MTC cells compared to Vandetanib.[1] | Cabozantinib appears to be a more potent inducer of apoptosis in the TT cell line.[1] |
| Cell Cycle Arrest | Induces cell cycle arrest in MTC cells.[1] | Demonstrates a more prominent effect on cell cycle arrest in TT MTC cells compared to Vandetanib.[1] | Cabozantinib shows a stronger effect on halting cell cycle progression in TT cells.[1] |
| Anti-Angiogenic Effects | Inhibits angiogenesis.[1] | Exhibits more potent anti-angiogenic activity than Vandetanib in a zebrafish xenograft model.[2][3][4] | Cabozantinib demonstrates superior inhibition of new blood vessel formation in an in vivo model.[2][3][4] |
| Resistance | Cross-resistance observed with Cabozantinib.[5][6][7] | Cross-resistance observed with Vandetanib.[5][6][7] | MTC cells resistant to one drug show resistance to the other, suggesting overlapping resistance mechanisms.[5][6][7] |
Signaling Pathways and Drug Targets
Vandetanib and Cabozantinib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. While both target the RET and VEGFR-2 pathways, their broader kinase inhibition profiles differ.
References
- 1. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I/II trial of vandetanib for patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. EXTH-46. ALISERTIB POTENTIATES THE EFFECT OF CABOZANTINIB AND VANDETANIB AGAINST GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model | Semantic Scholar [semanticscholar.org]
Validating Vandetanib Trifluoroacetate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vandetanib trifluoroacetate's performance with alternative therapies in engaging its cellular targets. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of Cellular Target Engagement
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] Effective target engagement in a cellular context is a critical determinant of a drug's therapeutic efficacy. This section compares the cellular potency of Vandetanib with other multi-kinase and selective inhibitors.
The following table summarizes the 50% inhibitory concentrations (IC50) of Vandetanib and its alternatives against the phosphorylation of their respective target kinases in various cell-based assays. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Vandetanib | VEGFR2 | HUVECs | Proliferation Assay | 60 | [1] |
| EGFR | HUVECs | Proliferation Assay | 170 | [1] | |
| EGFR | PC9 (NSCLC) | MTS Assay | 138 | [2] | |
| EGFR | OE21 (Head and Neck) | MTS Assay | 70 | [2] | |
| RET | TT (Medullary Thyroid Carcinoma) | Western Blot | Submicromolar | [2] | |
| Cabozantinib | VEGFR2 | - | Kinase Assay | 0.035 | [3] |
| RET | - | Kinase Assay | 5.2 | [3] | |
| Sorafenib | VEGFR2 | - | Kinase Assay | 90 | [4] |
| RET | - | Kinase Assay | 43 | ||
| Lenvatinib | VEGFR2 | HUVECs | Phosphorylation Assay | 0.25 | [5] |
| VEGFR2 | HUVECs | Tube Formation Assay | 12.6 | [6] | |
| Selpercatinib | RET | TPC-1 | Growth Inhibition | 3 | [7] |
| Pralsetinib | RET | LC-2/ad | Cell Viability | 23,310 | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for its validation, the following diagrams have been generated using the DOT language.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Vandetanib Trifluoroacetate Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vandetanib trifluoroacetate's performance against other targeted therapies for advanced medullary thyroid cancer (MTC). The information is based on published clinical trial data and includes detailed experimental protocols for key assays used in the preclinical evaluation of such kinase inhibitors.
Mechanism of Action
Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, particularly VEGFR-2, Vandetanib blocks the signaling cascade that leads to the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR disrupts downstream signaling pathways, such as PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation.[1]
-
REarranged during Transfection (RET) Proto-Oncogene: Vandetanib inhibits the RET tyrosine kinase, which is often mutated and constitutively active in hereditary and a significant portion of sporadic MTC, thereby blocking the primary driver of tumor growth in these cases.[1]
Comparative Clinical Performance in Medullary Thyroid Cancer
The following tables summarize key efficacy and safety data from pivotal clinical trials of Vandetanib and its alternatives in patients with advanced or metastatic medullary thyroid cancer.
Table 1: Efficacy of Vandetanib vs. Placebo (ZETA Trial)[3][4]
| Endpoint | Vandetanib (n=231) | Placebo (n=100) | Hazard Ratio (HR) / Odds Ratio (OR) |
| Progression-Free Survival (PFS) | 30.5 months (predicted median) | 19.3 months | HR: 0.46 (95% CI: 0.31-0.69); p < 0.001 |
| Objective Response Rate (ORR) | 45% | 13% | OR: 5.48 (95% CI: 2.99-10.79); p < 0.001 |
| Disease Control Rate (DCR) | 87% | 71% | OR: 2.64 (95% CI: 1.48-4.69); p = 0.001 |
Data from the Phase III ZETA trial in patients with unresectable locally advanced or metastatic MTC.[3][4]
Table 2: Comparison of Vandetanib Alternatives in Advanced MTC
| Drug | Trial | Patient Population | Median PFS | ORR |
| Vandetanib | ZETA | MTC (unresectable, locally advanced, or metastatic) | ~30.5 months | 45%[4] |
| Cabozantinib | EXAM | Progressive, metastatic MTC | 11.2 months | 28%[5][6][7] |
| Selpercatinib | LIBRETTO-531 | MKI-naïve, RET-mutant MTC | Not Reached | 69.4%[8][9] |
| Pralsetinib | ARROW | MKI-naïve, RET-mutant MTC | Not Reached | 71%[10] |
| Pralsetinib | ARROW | Previously treated (Cabozantinib/Vandetanib), RET-mutant MTC | 25.8 months | 60%[10][11] |
MKI: Multi-kinase inhibitor. PFS and ORR for Selpercatinib and Pralsetinib are from trials specifically in RET-mutant MTC populations, which may contribute to their higher response rates compared to the broader MTC population in the Vandetanib and Cabozantinib trials.
Table 3: Common Grade 3 or Higher Adverse Events
| Adverse Event | Vandetanib (ZETA)[3][12] | Cabozantinib (EXAM)[13] | Selpercatinib (LIBRETTO-531)[8][9] | Pralsetinib (ARROW)[10][14] |
| Diarrhea | 11% | 16% | 3% | Present (≥25% all grades) |
| Hypertension | 9% | 8% | 19% | 17% |
| Fatigue | 6% | 9% | 4% | Present (≥25% all grades) |
| Rash | 4% | N/A | N/A | N/A |
| QTc Prolongation | 8% | 1% | 4.7% | N/A |
| Hand-Foot Syndrome | N/A | 13% | N/A | N/A |
| Increased ALT/AST | N/A | 12% (ALT), 8% (AST) | 10% (ALT), 5% (AST) | Present |
| Neutropenia | N/A | N/A | N/A | 13% |
| Anemia | N/A | N/A | N/A | 10% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of tyrosine kinase inhibitors like Vandetanib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate thyroid cancer cell lines (e.g., TPC-1, BCPAP) in a 96-well plate at a density of 1-5 x 10^4 cells/well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the target kinase.
-
Reagent Preparation: Prepare a 3X solution of the test compound (Vandetanib), a 3X solution of the target kinase (e.g., RET, VEGFR2, or EGFR) mixed with a europium-labeled anti-tag antibody, and a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer. All dilutions are made in the appropriate kinase buffer.[16]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.[16]
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.[16]
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.[16]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[16]
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel® or Geltrex™) on ice. Using pre-chilled pipette tips, add 50-100 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[17][18]
-
Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) at an early passage (P2-P5). Resuspend the cells in the appropriate basal medium, with or without angiogenic factors (e.g., VEGF), and containing various concentrations of Vandetanib or a vehicle control.[19]
-
Cell Seeding: Seed the HUVEC suspension onto the solidified matrix at a density of 1-2 x 10^4 cells per well.[20]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at several time points. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.[20]
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, indicating their activation state.
-
Sample Preparation: Culture cells (e.g., MTC cell lines) and treat with Vandetanib or a vehicle control for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RET, anti-phospho-VEGFR2, or anti-phospho-EGFR) overnight at 4°C with gentle agitation.[23]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein to normalize the results.
Visualizations
Signaling Pathway Diagram
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. Selpercatinib Gets Full FDA Approval for Medullary Thyroid Cancer With RET Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 10. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pralsetinib in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cabozantinib for the Treatment of Metastatic Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA approves pralsetinib for RET-altered thyroid cancers | FDA [fda.gov]
- 15. wjpls.org [wjpls.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. promocell.com [promocell.com]
- 20. researchgate.net [researchgate.net]
- 21. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 22. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vandetanib with Next-Generation Tyrosine Kinase Inhibitors in Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Vandetanib, a multi-kinase inhibitor, with next-generation tyrosine kinase inhibitors (TKIs) for the treatment of advanced thyroid cancer. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from pivotal clinical trials and preclinical studies.
Introduction
Vandetanib has been a standard of care for progressive, unresectable locally advanced or metastatic medullary thyroid cancer (MTC).[1][2][3] It is a multi-kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases.[4][5][6] However, the landscape of thyroid cancer treatment is rapidly evolving with the advent of more selective and potent next-generation TKIs. This guide offers a head-to-head comparison to aid researchers and clinicians in understanding the relative performance of these agents.
Mechanism of Action: A Shift Towards Selectivity
Vandetanib exerts its anti-tumor effects through the simultaneous inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and survival.[5][6]
Next-generation TKIs, such as Selpercatinib and Pralsetinib, were developed to be highly selective inhibitors of the RET kinase, which is a key driver in a significant portion of MTCs and other thyroid cancers.[7][8][9] Other multi-kinase inhibitors like Cabozantinib and Lenvatinib also target RET and VEGFR, among other kinases.[10][11][12][13] The increased selectivity of agents like Selpercatinib and Pralsetinib is hypothesized to lead to improved efficacy and a better safety profile due to fewer off-target effects.[8][14]
Comparative Efficacy: Clinical Trial Data
The most direct head-to-head comparison comes from the Phase 3 LIBRETTO-531 trial, which evaluated the highly selective RET inhibitor Selpercatinib against the physician's choice of Cabozantinib or Vandetanib in patients with progressive, advanced RET-mutant MTC who had not previously received a kinase inhibitor.[7][15][16]
Table 1: Efficacy of Selpercatinib vs. Cabozantinib or Vandetanib in the LIBRETTO-531 Trial [7][15]
| Endpoint | Selpercatinib | Cabozantinib/Vandetanib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | Not Reached | 16.8 months | 0.28 (0.16-0.48) | <0.001 |
| Objective Response Rate (ORR) | 69.4% | 38.8% | - | - |
The results of the LIBRETTO-531 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with Selpercatinib compared to those treated with Cabozantinib or Vandetanib.[7][15]
For a broader comparison, the pivotal trials for Vandetanib (ZETA) and Cabozantinib (EXAM) provide key efficacy data against placebo.
Table 2: Key Efficacy Data from Pivotal Phase 3 Trials
| Drug | Trial | Comparison | Median PFS | Objective Response Rate (ORR) |
| Vandetanib | ZETA[17][18] | vs. Placebo | 30.5 months vs. 19.3 months | 45% vs. 13% |
| Cabozantinib | EXAM[1] | vs. Placebo | 11.2 months vs. 4.0 months | 28% vs. 0% |
| Lenvatinib | SELECT[13] | vs. Placebo (in DTC) | 18.3 months vs. 3.6 months | 65% vs. 2% |
| Pralsetinib | ARROW[19] | Single Arm (in RET-mutant MTC previously treated with Cabozantinib or Vandetanib) | - | 60% |
Note: The patient populations and trial designs differ across these studies, so direct cross-trial comparisons should be made with caution.
Safety and Tolerability Profile
The safety profiles of these TKIs are a critical consideration in treatment decisions. The multi-targeted nature of Vandetanib, Cabozantinib, and Lenvatinib can lead to a broader range of adverse events compared to the more selective RET inhibitors.
Table 3: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Vandetanib (ZETA)[17][20] | Cabozantinib (EXAM)[18] | Lenvatinib (SELECT)[13] | Selpercatinib (LIBRETTO-531)[7][14] | Pralsetinib (ARROW)[12] |
| Diarrhea | 11% | 16% | 8% | 5% | 3% |
| Hypertension | 9% | 8% | 42% | 15% | 17% |
| Fatigue/Asthenia | 9% | 9% | 9% | 6% | 5% |
| QTc Prolongation | 8% | 1% | 2% | <1% | <1% |
| Palmar-plantar erythrodysesthesia | 1% | 11% | 3% | 0% | 0% |
| Decreased Appetite | 3% | 9% | 5% | 2% | 2% |
| Nausea | 4% | 6% | 4% | 2% | 2% |
| Stomatitis/Mucosal Inflammation | 2% | 7% | 2% | 2% | 2% |
Treatment discontinuation rates due to adverse events are also a key indicator of tolerability. In the LIBRETTO-531 trial, treatment was stopped because of side effects in about 5% of patients in the selpercatinib group and 27% in the cabozantinib/vandetanib group.[14]
Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies for key experiments cited in the preclinical and clinical evaluation of these TKIs.
In Vitro Assays
1. Cell Viability (MTT) Assay:
-
Objective: To determine the cytotoxic effects of TKIs on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of the TKI or a vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the vehicle-treated control.
-
2. Apoptosis (Annexin V/Propidium Iodide) Assay:
-
Objective: To quantify the induction of apoptosis by TKIs.
-
Methodology:
-
Cells are treated with the TKI or vehicle control.
-
After treatment, cells are harvested and washed.
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Assays
Zebrafish Xenograft Model for Angiogenesis:
-
Objective: To evaluate the anti-angiogenic potential of TKIs in a living organism.
-
Methodology:
-
Human cancer cells are implanted into the perivitelline space of zebrafish embryos.
-
The embryos are then exposed to different concentrations of the TKI in their water.
-
The formation of new blood vessels from the subintestinal venous plexus towards the tumor xenograft is observed and quantified using fluorescence microscopy, often in transgenic zebrafish lines where endothelial cells express a fluorescent protein.
-
Inhibition of neovascularization is a measure of the TKI's anti-angiogenic activity.
-
Clinical Trial Protocol (Example based on LIBRETTO-531)
Conclusion
The treatment paradigm for advanced thyroid cancer is shifting towards more targeted therapies. While Vandetanib remains a therapeutic option, the next-generation, highly selective RET inhibitors like Selpercatinib have demonstrated superior efficacy and a more favorable safety profile in head-to-head clinical trials for patients with RET-mutant MTC.[7][14][15] For patients with RET-wildtype disease, multi-kinase inhibitors such as Lenvatinib and Cabozantinib continue to be important treatment options. The choice of TKI should be guided by the patient's molecular profile, prior treatment history, and potential for managing treatment-related adverse events. Further research will continue to refine the optimal sequencing and combination of these agents to improve outcomes for patients with advanced thyroid cancer.
References
- 1. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. static.igem.org [static.igem.org]
- 8. Efficacy and Safety of Vandetanib in Progressive and Symptomatic Medullary Thyroid Cancer: Post Hoc Analysis From the ZETA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 20. A Novel Xenograft Model in Zebrafish for High-Resolution Investigating Dynamics of Neovascularization in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Vandetanib Trifluoroacetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Vandetanib trifluoroacetate, a potent tyrosine kinase inhibitor used in cancer research and therapy, requires stringent disposal procedures due to its cytotoxic nature.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste.
Understanding the Hazards:
Vandetanib is classified as a hazardous substance, harmful if swallowed, and may cause damage to fertility or an unborn child.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, it is crucial that this compound does not enter the sewage system or household garbage.[3]
Hazard Identification and Classification:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] |
| Reproductive Toxicity | Category 1A/1B | May damage fertility or the unborn child.[3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[3][4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[3][4][5] |
Procedural Workflow for Disposal:
The following diagram illustrates the key stages for the proper disposal of this compound waste.
Detailed Experimental Protocol for Disposal:
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, all personnel must wear appropriate PPE to minimize exposure.[1] This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, long-sleeved gown made of a low-permeability fabric.
-
Safety glasses or goggles.
-
A respiratory mask (e.g., N95) when handling powders or creating aerosols.[6]
2. Waste Segregation: All materials that have come into contact with this compound must be considered cytotoxic waste and segregated at the point of generation.[6] This includes:
-
Empty or partially empty vials and original containers.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
3. Containerization:
-
Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled for cytotoxic waste.[2][7]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in a thick, leak-proof plastic bag or a rigid container designated for cytotoxic waste.[1][2] These containers are often color-coded, typically yellow with a purple lid or otherwise clearly marked.[2]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[3] They should be collected in a sealed, leak-proof, and clearly labeled container designated for hazardous chemical waste.
4. Labeling: All waste containers must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[1] The label should also include the date and the specific contents.
5. Storage: Cytotoxic waste must be stored in a secure, designated area away from general waste and high-traffic areas.[1] The storage area should be well-ventilated and have restricted access.
6. Disposal: The final disposal of this compound waste must be carried out by a licensed hazardous waste management company.[2] This typically involves high-temperature incineration to ensure the complete destruction of the cytotoxic compounds.[2] It is imperative to follow all local, state, and federal regulations regarding the transportation and disposal of hazardous waste.[8]
In Case of a Spill: In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate PPE should use a chemotherapy spill kit to clean the area. All cleanup materials must be disposed of as cytotoxic waste.[7]
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting their personnel and the environment from the risks associated with this potent compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. obaid.info [obaid.info]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Vandetanib Trifluoroacetate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Vandetanib trifluoroacetate, a potent compound requiring stringent safety measures. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is classified as a hazardous substance with potential for reproductive toxicity, skin and eye irritation, and respiratory tract irritation. Ingestion is harmful.[1] Adherence to the following personal protective equipment (PPE), handling, spill cleanup, and disposal protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and correct use of PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with elastic cuffs), Fit-Tested N95 or N100 Respirator, Safety Goggles with Side Shields, Hair Cover, Shoe Covers |
| Solution Preparation and Handling | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with elastic cuffs), Chemical Fume Hood, Safety Goggles with Side Shields, Hair Cover, Shoe Covers |
| General Laboratory Operations (in proximity) | Single pair of Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with elastic cuffs), Fit-Tested N95 or N100 Respirator, Full-Face Shield, Shoe Covers |
| Waste Disposal | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown, Safety Goggles |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Operational Plan: Handling Procedures
A designated area within the laboratory, clearly marked for cytotoxic agent use, must be established. All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Weighing and Reconstitution Workflow
Disposal Plan
All materials contaminated with this compound are to be considered cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste (Gloves, gowns, absorbent pads, plasticware) | 1. Place in a yellow, labeled cytotoxic waste bag.[2]2. Seal the bag when ¾ full.3. Place the sealed bag into a second yellow cytotoxic waste bag (double-bagging).[3]4. Store in a designated, secure cytotoxic waste container. |
| Liquid Waste (Unused solutions, contaminated solvents) | 1. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.2. Do not mix with other chemical waste streams.3. Arrange for professional hazardous waste disposal. |
| Sharps (Needles, syringes) | 1. Place directly into a yellow, puncture-resistant sharps container labeled "Cytotoxic Waste".2. Do not recap, bend, or break needles. |
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to contain the contamination and protect personnel.
Spill Response Protocol
Spill Cleanup Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the full spill response PPE as outlined in the table above.
-
Containment:
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Cleaning:
-
Carefully collect all contaminated absorbent materials and place them in a cytotoxic waste bag.
-
Clean the spill area thoroughly with a detergent solution, followed by a 70% alcohol solution.[4]
-
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
-
Decontamination: Remove and dispose of PPE as cytotoxic waste. Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety officer.[3]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
